Product packaging for Gallium(Cat. No.:CAS No. 7440-55-3)

Gallium

Cat. No.: B148102
CAS No.: 7440-55-3
M. Wt: 72.747 g/mol
InChI Key: PHMDYZQXPPOZDG-UHFFFAOYSA-N
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Description

Gallium is a soft, silvery metal with a low melting point of 29.76°C, making it liquid just above room temperature . It is primarily obtained as a by-product of aluminum and zinc refining . As a high-purity reagent, it is indispensable in modern research and development, serving as a critical raw material for the synthesis of advanced compounds like this compound arsenide (GaAs) and this compound nitride (GaN) . These semiconductors are fundamental to high-frequency electronics, optoelectronics, 5G infrastructure, and high-power devices due to their superior efficiency over traditional silicon . In the life sciences, this compound's unique mechanism of action as an iron (Fe³⁺) mimic drives its investigative value . Being redox-inert, this compound disrupts iron-dependent metabolic pathways in pathogens and cancer cells . It is taken up by bacteria via iron-acquisition systems but inhibits key enzymes like ribonucleotide reductase and aconitase, leading to arrested growth and biofilm suppression, offering a promising strategy against multidrug-resistant bacteria . In oncology research, this compound compounds demonstrate antitumor effects by interfering with cellular iron metabolism, inducing apoptosis, and inhibiting proliferation in various cancer cell lines, including lymphomas and leukemias . Furthermore, radiopharmaceuticals based on this compound isotopes (e.g., ⁶⁸Ga) are crucial in diagnostic imaging for precise detection of specific tumors and inflammatory conditions . This product is intended for research purposes only by trained professionals. It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GaH3 B148102 Gallium CAS No. 7440-55-3

Properties

IUPAC Name

gallane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ga.3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMDYZQXPPOZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[GaH3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaH3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064696
Record name Gallium trihydride
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Molecular Weight

72.747 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Gallium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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CAS No.

13572-93-5, 7440-55-3
Record name Gallium hydride (GaH3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13572-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallium trihydride
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URL https://comptox.epa.gov/dashboard/DTXSID8064696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gallium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic and Fabrication Methodologies for Gallium Based Materials

Epitaxial Growth Techniques for Gallium Compounds

Epitaxy, derived from the Greek words "epi" (above) and "taxis" (in an ordered manner), refers to the deposition of a crystalline layer on a crystalline substrate with a specific orientation. This process is fundamental for creating the layered structures required in many semiconductor devices. Several epitaxial techniques are employed for growing this compound compounds, allowing for precise control over film thickness, composition, and doping profiles.

Molecular Beam Epitaxy (MBE) of this compound-Containing Structures

Molecular Beam Epitaxy (MBE) is an ultra-high vacuum (UHV) technique used for growing high-quality crystalline layers with atomic precision. In MBE, elemental sources or effusion cells produce beams of atoms or molecules that impinge on a heated substrate, where they react and crystallize layer by layer. The UHV environment minimizes contamination, and precise control over beam fluxes and substrate temperature allows for abrupt interfaces and complex layered structures.

MBE has been extensively used for the growth of this compound-containing compounds, particularly III-V semiconductors like this compound Arsenide (GaAs) and Aluminum this compound Arsenide (AlGaAs) researchgate.netdtic.mil. Research has focused on optimizing growth parameters such as substrate temperature and group V/III flux ratios to improve material quality. For instance, studies on MBE-grown GaAs/AlGaAs double heterostructures have shown that optimizing growth temperature and the arsenic (As)/gallium (Ga) flux ratio can significantly increase the nonradiative lifetime and internal radiative quantum efficiency dtic.mil. Defect densities in GaAs grown by MBE at around 600 °C have been shown to decrease as the As/Ga flux ratio is decreased dtic.mil.

Surface analytical techniques like Auger electron spectroscopy (AES), reflection high energy electron diffraction (RHEED), and secondary ion mass spectroscopy (SIMS) are often integrated in-situ with MBE systems to monitor surface composition, reconstruction, and impurity incorporation during growth aip.org. This allows for real-time feedback and control over the growth process, contributing to the high quality of MBE-grown films aip.org. MBE is also used for growing diluted magnetic semiconductors like (Ga,Mn)As and (Ga,Mn)N, although achieving high Curie temperatures in these materials remains a challenge aip.org.

Metal-Organic Chemical Vapor Deposition (MOCVD) of this compound Nitride and Related III-V Compounds

Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), is a widely used technique for the epitaxial growth of III-V compound semiconductors, especially this compound Nitride (GaN) and Indium this compound Nitride (InGaN) datahorizzonresearch.comaixtron.com. MOCVD involves the reaction of metal-organic precursors (such as trimethylthis compound (B75665), TMGa) and group V hydrides (like ammonia (B1221849), NH₃) in a reactor containing a heated substrate aixtron.com.

MOCVD is the dominant manufacturing process for nitride-based light-emitting diodes (LEDs) and other optoelectronic devices datahorizzonresearch.comaixtron.comresearchgate.net. It offers advantages such as high throughput and scalability researchgate.net. Research in MOCVD of GaN focuses on optimizing growth conditions, including susceptor temperature, growth pressure, substrate rotation speed, NH₃ flow rate, and the V/III ratio, to improve film quality and uniformity researchgate.net. For example, the V/III ratio, the ratio of the volumetric flow rate of ammonia to that of metal-organic precursors, significantly affects the quality of GaN thin films researchgate.net.

MOCVD is also used for the growth of other this compound-containing III-V compounds like GaAs and Indium Phosphide (B1233454) (InP) datahorizzonresearch.com. The technique allows for the deposition of complex, high-quality thin-film materials essential for advanced electronic and optoelectronic components datahorizzonresearch.com. Laser-assisted MOCVD has also been explored for GaN growth, demonstrating the potential for fast growth rates at relatively low temperatures arxiv.org.

Atomic Layer Deposition (ALD) for this compound Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that enables the growth of highly uniform and conformal films with atomic-scale thickness control. ALD is based on sequential, self-limiting gas-phase reactions between precursors and a substrate surface. This sequential nature allows for precise control over film thickness and composition, even on complex 3D structures.

ALD has been applied to the deposition of this compound-containing thin films, including this compound Oxide (Ga₂O₃) and this compound Nitride (GaN) aip.orgacs.orgoptica.org. For Ga₂O₃ ALD, various precursors and oxidants have been investigated. For instance, using pentamethylcyclopentadienyl this compound (GaCp*) as a precursor with H₂O and O₂ plasma as oxidants has enabled the deposition of high-purity Ga₂O₃ films with stoichiometric composition at relatively low temperatures (e.e., 200 °C) aip.org. The growth rate in this process was reported to be 0.06 nm/cycle aip.org. Other precursors like this compound acetylacetonate (B107027) (Ga(acac)₃), [(CH₃)₂GaNH₂]₃, Ga₂(NMe₂)₆, Me₂GaOiPr, and Ga(OiPr)₃ have also been used for Ga₂O₃ ALD, with varying growth temperatures and ALD windows aip.org.

For GaN thin films, microwave plasma-assisted ALD has been used, typically resulting in amorphous or nanocrystalline films optica.org. Trimethylthis compound (TMG) and ammonia (NH₃) are common precursors in GaN ALD, with process parameters like pulse times and temperature affecting the resulting film properties optica.org. ALD is particularly attractive for producing highly oriented crystalline this compound oxide films on foreign substrates at low thermal budgets acs.org. Research has shown that epitaxial Ga₂O₃ films can start to form on c-plane sapphire substrates at deposition temperatures as low as 190 °C using plasma-enhanced ALD acs.org.

Hydride Vapor Phase Epitaxy (HVPE) for this compound Nitride

Hydride Vapor Phase Epitaxy (HVPE) is a high-rate growth technique particularly well-suited for producing thick, high-quality this compound Nitride (GaN) layers and bulk crystals cvdequipment.comjim.org.cnresearching.cnjos.ac.cnresearching.cn. In HVPE, a group III element (like this compound) reacts with a halogen species (typically HCl) to form a volatile metal halide (GaCl), which is then transported to the growth zone. There, it reacts with a group V hydride (ammonia, NH₃) at high temperatures to deposit the III-V compound on a substrate cvdequipment.comaip.org.

HVPE is considered a promising method for obtaining GaN substrates for homoepitaxial device structures, which can offer improved performance compared to devices grown on mismatched substrates like sapphire researching.cnresearching.cn. The technique offers advantages such as relatively simple equipment, mild growth conditions, and a high growth rate, which makes it suitable for mass production of GaN substrates researching.cnjos.ac.cnresearching.cn. Growth rates of epitaxial layers up to ~300 µm/hr are readily achievable with HVPE cvdequipment.com.

Research in HVPE of GaN focuses on achieving low dislocation densities and controlling doping. Unintentionally doped GaN grown by HVPE often exhibits n-type conductivity due to impurities like silicon and oxygen originating from the quartz reactors jim.org.cn. Doping can be controlled by introducing dopant gases or vapors cvdequipment.com. HVPE has also been used to grow other III-V semiconductor crystals, including GaAs and InP cvdequipment.com.

Remote Epitaxy via Two-Dimensional Materials for this compound Nitride

Remote epitaxy is an emerging technique that utilizes a two-dimensional (2D) material layer, such as graphene or hexagonal boron nitride (h-BN), placed between the substrate and the growing epitaxial film nih.govsciengine.comaip.org. The 2D layer is weakly bonded to the substrate via van der Waals forces, and the epitaxial film grows on top of the 2D layer. The key aspect of remote epitaxy is that the crystalline information from the substrate is transmitted through the ultrathin 2D layer, influencing the orientation of the growing film, while the weak van der Waals interaction allows for easy exfoliation of the grown layer from the substrate nih.govaip.org.

This technique holds significant promise for the growth of this compound Nitride (GaN) and other III-Nitride materials, particularly for enabling the reuse of expensive substrates like freestanding GaN, AlN, and silicon carbide nih.gov. By growing GaN on a 2D material-coated substrate, the grown GaN layer can be easily peeled off, leaving the substrate intact for subsequent growth runs nih.govaip.org.

Research has demonstrated the remote epitaxial growth of β-Ga₂O₃ films on h-BN layers . The crystallinity of the grown film can be influenced by the thickness and crystallinity of the h-BN layer . Compared to conventional and remote epitaxial β-Ga₂O₃ on sapphire, van der Waals epitaxial β-Ga₂O₃ on single-crystalline h-BN has shown higher crystallinity . Remote epitaxy is particularly useful for large-mismatch heteroepitaxy systems, as it can help mitigate stress and reduce dislocation densities at the interface sciengine.com.

Bulk Crystal Growth Methods

In addition to thin-film epitaxy, the growth of bulk this compound-based single crystals is essential for various applications, serving as substrates for epitaxial growth or for fabricating devices directly from the bulk material. Growing large, high-quality bulk crystals of this compound compounds, especially those with high dissociation pressures at their melting points, presents significant challenges.

Several melt growth methods are employed for producing bulk this compound crystals and their compounds. The choice of method depends on the specific material and desired crystal properties, such as size, crystalline quality, and dislocation density.

One prominent method for growing bulk III-V compound semiconductors like this compound Arsenide (GaAs) and Indium Phosphide (InP) is the Liquid Encapsulated Czochralski (LEC) technique osha.govnasa.govtandfonline.comgoogle.comensemble3.eu. In the LEC method, the melt is covered with a layer of an inert encapsulant, typically molten boron oxide (B₂O₃), to prevent the dissociation of the volatile group V element (arsenic or phosphorus) at the high growth temperatures osha.govtandfonline.com. A seed crystal is dipped into the encapsulated melt and slowly pulled and rotated to grow a single crystal ingot osha.govtandfonline.com.

LEC has been used to produce large-diameter GaAs ingots with controlled dislocation densities nasa.govtandfonline.com. Factors such as seed perfection, melt stoichiometry, ambient pressure, and the thickness of the B₂O₃ layer influence the dislocation density and twinning in LEC-grown GaAs crystals nasa.gov. For example, growing from slightly As-rich melts can significantly reduce the incidence of twinning nasa.gov. LEC systems can operate at high pressures (up to 100 bar) and utilize multi-heater systems to control the temperature profile ensemble3.eu.

Another important bulk growth method is the Vertical Gradient Freeze (VGF) technique pvatepla-cgs.compvatepla-singapore.comuniversitywafer.comgoogle.comosti.gov. VGF is a directional solidification method where the temperature profile in the furnace is controlled to allow crystallization to proceed from one end of the crucible to the other pvatepla-cgs.com. This method is known for producing monocrystalline compound semiconductor crystals with minimal defect density pvatepla-cgs.com. VGF is used for growing GaAs, InP, and this compound Phosphide (GaP) crystals pvatepla-cgs.compvatepla-singapore.com.

In the VGF process, a crucible containing the molten material and a seed crystal is placed in a multi-zone furnace. The temperature is gradually cooled from one end, initiating crystal growth and allowing the solidification front to move along the ingot pvatepla-cgs.com. VGF systems allow for precise control of the temperature gradient and cooling rate, which influences the interface shape and freezing rate osti.gov. This technique has been shown to yield large-diameter crystals with low dislocation density and good radial uniformity universitywafer.com. Research on VGF growth of GaAs has investigated the influence of silicon contamination prevention methods on electrical properties osti.gov. VGF systems can be designed for producing large-diameter wafers, including 8-inch GaAs substrates google.com.

For bulk this compound Oxide (Ga₂O₃) single crystal growth, melt growth methods are considered the most suitable for obtaining large-sized crystals with high crystalline quality, despite the high melting point of β-Ga₂O₃ (approximately 1800 °C) jos.ac.cnresearching.cn. Techniques like the Czochralski (CZ) method and edge-defined film-fed growth (EFG) are employed jos.ac.cnresearching.cncompoundsemiconductor.net. Both methods involve pulling solid single crystals from molten Ga₂O₃, typically held in iridium crucibles due to the high temperatures involved jos.ac.cncompoundsemiconductor.net.

Another method for bulk GaN crystal growth is the ammonothermal technique, which uses ammonia as a solvent under high pressure and temperature aip.orgresearchgate.net. This method is recognized as promising for producing GaN crystals with appropriate size and high crystalline quality, with reported dislocation densities below 100 cm⁻² researchgate.net.

Here is a summary of some key parameters and findings for these growth methods:

Growth MethodMaterial(s)Key FeaturesTypical Growth TemperatureNotable Findings
Molecular Beam Epitaxy (MBE)GaAs, AlGaAs, (Ga,Mn)As, (Ga,Mn)NUltra-high vacuum, atomic precision, abrupt interfaces~600 °C (for GaAs)Optimized parameters improve nonradiative lifetime and quantum efficiency in GaAs/AlGaAs. dtic.mil Can achieve homogeneous (Ga,Mn)N layers with up to 10% Mn content. aip.org
Metal-Organic Chemical Vapor Deposition (MOCVD)GaN, InGaN, GaAs, InPHigh throughput, scalable, uses metal-organic precursors400-1300 °C (depending on material), ~1000 °C (for GaN) aixtron.comarxiv.orgDominant for GaN-based LEDs. datahorizzonresearch.com Optimization of V/III ratio and other parameters is crucial for film quality. researchgate.net
Atomic Layer Deposition (ALD)Ga₂O₃, GaNAtomic-scale thickness control, conformal films, self-limiting reactions50-370 °C (for Ga₂O₃ depending on precursors), 100-350 °C (for GaN) aip.orgoptica.orgEnables high-purity Ga₂O₃ films at low temperatures. aip.orgacs.org Can achieve epitaxial Ga₂O₃ on sapphire at 190 °C. acs.org
Hydride Vapor Phase Epitaxy (HVPE)GaN, GaAs, InPHigh growth rate, suitable for thick layers and bulk crystals800-1100 °C (for GaN) aip.orgaaru.edu.joPromising for GaN substrates due to high growth rate. researching.cn Can achieve growth rates up to ~300 µm/hr. cvdequipment.com Unintentional n-type doping is common. jim.org.cn
Remote Epitaxy via 2D MaterialsGaN, β-Ga₂O₃Uses 2D layer for weak interaction and exfoliation, substrate reuseVaries depending on material and 2D layerEnables exfoliation of grown layer for substrate reuse. nih.gov Can improve crystallinity in heteroepitaxy. Useful for large lattice mismatch systems. sciengine.com
Liquid Encapsulated Czochralski (LEC)GaAs, InP, GaP, GaSb, InAsMelt growth with encapsulant to prevent dissociation~1238 °C (for GaAs) osha.govProduces large-diameter ingots. nasa.govtandfonline.com Control of growth parameters reduces dislocation density and twinning. nasa.gov Can operate at high pressures. ensemble3.eu
Vertical Gradient Freeze (VGF)GaAs, InP, GaP, Ga₂O₃Directional solidification, controlled temperature gradientVaries depending on materialProduces crystals with minimal defect density and good uniformity. pvatepla-cgs.comuniversitywafer.com Used for large-diameter wafers. google.com
Ammonothermal GrowthGaNSolvothermal process using ammoniaHigh pressure and temperaturePromising for high-quality bulk GaN crystals with low dislocation density. researchgate.net
Czochralski (CZ) (Bulk Ga₂O₃)β-Ga₂O₃Pulling crystal from melt>1800 °CProduces cylindrical crystals. jos.ac.cncompoundsemiconductor.net Challenges with thermal instability of Ga₂O₃. jos.ac.cn
Edge-Defined Film-Fed Growth (EFG) (Bulk Ga₂O₃)β-Ga₂O₃Uses a die to shape the crystal>1800 °CCan produce crystals of various shapes. jos.ac.cnresearching.cn Often forms thin crystals. compoundsemiconductor.net

Here is an interactive data table summarizing some of the key characteristics of the epitaxial growth techniques for this compound compounds:

TechniquePrimary this compound Compounds GrownTypical Growth Temperature Range (°C)Key Advantage(s)Key Challenge(s)
Molecular Beam Epitaxy (MBE)GaAs, AlGaAs, (Ga,Mn)As, (Ga,Mn)NVaries by material, often around 600 for GaAsAtomic precision, abrupt interfaces, UHV environmentRelatively low growth rates, high equipment cost
Metal-Organic Chemical Vapor Deposition (MOCVD)GaN, InGaN, GaAs, InP400-1300 (material dependent), ~1000 for GaNHigh throughput, scalability, widely used in industryPremature gas-phase reactions, precursor handling
Atomic Layer Deposition (ALD)Ga₂O₃, GaN50-370 (Ga₂O₃ dependent on precursors), 100-350 (GaN)Excellent uniformity and conformality, atomic-scale thickness controlLower growth rates compared to MOCVD/HVPE
Hydride Vapor Phase Epitaxy (HVPE)GaN, GaAs, InP800-1100 for GaNHigh growth rate, suitable for thick layers and bulkUnintentional doping, challenges with lattice mismatch on foreign substrates
Remote Epitaxy via 2D MaterialsGaN, β-Ga₂O₃Varies by material and 2D layerSubstrate reuse, potential for reduced defects in heteroepitaxyStill an emerging technique, scalability challenges

Here is an interactive data table summarizing some of the key characteristics of the bulk crystal growth methods for this compound-based materials:

MethodPrimary this compound Compounds GrownTypical Growth Temperature Range (°C)Key Advantage(s)Key Challenge(s)
Liquid Encapsulated Czochralski (LEC)GaAs, InP, GaP, GaSb, InAs~1238 for GaAsProduces large-diameter ingots, prevents volatile element dissociationHigh dislocation densities can be a challenge, twinning
Vertical Gradient Freeze (VGF)GaAs, InP, GaP, Ga₂O₃Varies by materialLow defect density, good uniformity, scalable for large wafersContact with crucible can introduce defects
Ammonothermal GrowthGaNHigh pressure and temperatureHigh-quality bulk GaN with low dislocation densityHigh pressure requirements, limited size compared to other methods
Czochralski (CZ) (Bulk Ga₂O₃)β-Ga₂O₃>1800Scalable for large cylindrical crystalsHigh melting point, thermal instability of Ga₂O₃
Edge-Defined Film-Fed Growth (EFG) (Bulk Ga₂O₃)β-Ga₂O₃>1800Can produce shaped crystalsOften forms thin crystals, lower pulled volume than CZ

Growth of this compound Oxide Single Crystals from Melt

Beta-gallium oxide (β-Ga₂O₃) is a stable, single-crystal form of this compound oxide at high temperatures with an ultra-wide bandgap of approximately 4.7–4.9 eV. csmantech.org This property makes it promising for high-voltage electronic applications. csmantech.org Bulk β-Ga₂O₃ single crystals can be grown from the melt using various techniques, including Czochralski (CZ), Float Zone (FZ), Vertical Bridgman (VB), and Edge-defined Film-fed Growth (EFG) methods. csmantech.org These melt growth methods are suitable for obtaining large-sized crystals with high crystalline quality, despite the high melting point of β-Ga₂O₃ (approximately 1800 °C). researching.cn

The Czochralski method involves dipping a seed crystal into a melt and then pulling upwards while rotating to grow a large, single-crystal, cylindrical boule. csmantech.org For β-Ga₂O₃, iridium crucibles are typically used due to the high melting temperature. csmantech.orgaip.org Controlling temperature gradients, pulling rate, and rotation speed are crucial for growing large, high-quality crystals. csmantech.org Maintaining some oxygen partial pressure in the growth atmosphere is necessary to minimize the decomposition of Ga₂O₃ at high temperatures. aip.org

The Edge-defined Film-fed Growth (EFG) technique is another promising method for growing bulk β-Ga₂O₃ single crystals, showing potential for commercial production of large-diameter wafers. aip.orgacs.org This method also involves pulling a crystal from a melt held in an iridium crucible, often using iridium capillaries to shape the growing crystal. researching.cncompoundsemiconductor.net EFG can produce single crystals of various shapes, and 2-inch diameter β-Ga₂O₃ wafers have been successfully grown using this technique. researching.cnacs.org

Other melt growth methods for β-Ga₂O₃ include the Verneuil and Optical Floating Zone (OFZ) methods, which are crucible-free techniques, and the Vertical Bridgman method, which utilizes crucibles made of materials like iridium or platinum-rhodium alloys. researching.cnaip.org While Verneuil and OFZ methods typically yield smaller diameter crystals, the Vertical Bridgman method has been reported to produce crystals up to 50 mm in diameter. researching.cn

Melt Growth MethodCrucible Material (Typical)Crystal Shape (Typical)Reported Crystal Diameter
Czochralski (CZ)Iridium csmantech.orgaip.orgCylindrical csmantech.orgcompoundsemiconductor.netUp to 2 inches researching.cn
Edge-defined Film-fed Growth (EFG)Iridium researching.cnaip.orgcompoundsemiconductor.netShaped (e.g., wafers) researching.cncompoundsemiconductor.net2 inches (commercialized), 4 inches (demonstrated) researching.cn
VerneuilCrucible-free researching.cnaip.orgCylindrical researching.cnBelow 10 mm researching.cn
Optical Floating Zone (OFZ)Crucible-free researching.cnaip.orgCylindrical researching.cnBelow 10 mm, up to 25 mm reported researching.cn
Vertical Bridgman (VB)Iridium, Pt-Rh alloy researching.cnaip.orgCylindrical researching.cn25 mm or 50 mm researching.cn

Liquid Encapsulated Czochralski (LEC) Growth of this compound Arsenide

This compound Arsenide (GaAs) is a significant compound semiconductor used in high-speed electronic and optoelectronic devices due to its high electron mobility and direct band gap. waferworld.comsputtertargets.netdiscousa.com The Liquid Encapsulated Czochralski (LEC) technique is a primary method for growing large-diameter, semi-insulating GaAs single crystals. discousa.comdtic.milnasa.govpowerwaywafer.com

The LEC method addresses the challenge of arsenic (As) vaporization from the GaAs melt at high temperatures. dtic.milsemi.ac.cn It involves covering the melt with a layer of an inert encapsulant, typically molten boron trioxide (B₂O₃). discousa.comdtic.milsemi.ac.cntandfonline.com A high-pressure inert gas atmosphere is maintained over the B₂O₃ layer, which suppresses the dissociation and loss of arsenic from the melt. dtic.milsemi.ac.cn A seed crystal is dipped into the encapsulated melt, and a single crystal ingot is pulled while rotating. csmantech.orgdiscousa.comsemi.ac.cn

The LEC technique allows for the production of large-diameter GaAs ingots, with reported diameters of 2-2.5 inches and weights of 1-1.5 kg. tandfonline.com Progress in optimizing the LEC growth process has led to the production of 3-inch GaAs crystals with reduced dislocation densities and lower twinning propensity by controlling parameters such as seed perfection, melt stoichiometry, ambient pressure, and the thickness of the B₂O₃ layer. nasa.gov While LEC is effective for growing large crystals, a disadvantage can be a higher dislocation density compared to other methods like Horizontal Bridgman or Vertical Gradient Freeze. discousa.comsemi.ac.cnsumitomoelectric.com However, LEC remains a dominant method for producing semi-insulating GaAs substrates used in high-speed microelectronics. powerwaywafer.comsemi.ac.cn

Nanomaterial Synthesis and Architectures

This compound-based nanomaterials, such as nanoparticles and nanowires, exhibit unique properties and are being explored for diverse applications.

Fabrication of this compound-Based Liquid Metal Nanoparticles

This compound-based liquid metals, like pure this compound and its alloys such as eutectic this compound-indium (EGaIn) and Galinstan, are liquid at or near room temperature and possess metallic properties. nih.govmdpi.comrsc.org Their fluidity and low toxicity (compared to mercury) make them suitable for fabricating nanoparticles. nih.govmdpi.com A key characteristic of this compound-based liquid metals is the spontaneous formation of a thin, native oxide layer on their surface when exposed to air, which can stabilize nanoparticles and influence their properties. mdpi.comewadirect.com

Various methods are employed for the fabrication of this compound-based liquid metal nanoparticles (Ga-LMPs). Top-down methods are often preferred due to the fluidity of liquid metals. ewadirect.com

One common technique is ultrasonication, which uses high-energy acoustic waves to fragment bulk liquid metal into micro- and nanosized particles. ewadirect.commdpi.comnih.gov The intense interaction of acoustic waves with the liquid metal, particularly in the presence of a reaction medium, can lead to mechanical fragmentation. mdpi.com Surfactants or hydrophilic polymers are often used to stabilize the resulting nanoparticles and prevent agglomeration. ewadirect.com Research has shown that the efficiency of particle generation by sonication is inversely related to the surface tension of the liquid metal. nih.gov Adding secondary metals like bismuth, indium, or tin to this compound can decrease surface tension and enhance particle generation. nih.gov

Mechanical agitation or shearing is another top-down approach where a stirring device breaks down the liquid metal. ewadirect.com The size of the particles produced can be controlled by adjusting the shear rate and the liquid medium. ewadirect.com

Physical vapor deposition (PVD) is a bottom-up method that can be used to synthesize surfactant-free this compound-indium nanoparticles on various substrates with controlled particle size. mdpi.comresearchgate.net In this method, the liquid metal nucleates and grows on a substrate. researchgate.net

Other fabrication methods include extrusion through a syringe or pipette, although this typically yields larger droplets. ewadirect.comrsc.org Microfluidics can also be used to produce liquid metal particles with controlled sizes. nih.gov

Fabrication MethodApproach (Top-down/Bottom-up)Key PrincipleParticle Size Control
UltrasonicationTop-down ewadirect.commdpi.comAcoustic fragmentation ewadirect.commdpi.comInfluenced by sonication parameters and surface tension mdpi.comnih.gov
Mechanical Agitation/ShearingTop-down ewadirect.comDirect mechanical fragmentation ewadirect.comControlled by shear rate and liquid medium ewadirect.com
Physical Vapor Deposition (PVD)Bottom-up mdpi.comresearchgate.netNucleation and growth from vapor phase researchgate.netControlled by deposition time researchgate.net
Extrusion (Syringe/Pipette)Top-down ewadirect.comrsc.orgMechanical dispensing ewadirect.comTypically larger droplets ewadirect.com
MicrofluidicsTop-down nih.govFlow control in microchannels nih.govControlled by flow parameters nih.gov

Synthesis of this compound Nitride Nanowires

This compound Nitride (GaN) is a wide bandgap semiconductor with applications in optoelectronics and high-power electronic devices. nih.govresearchgate.netd-nb.info GaN nanowires, as one-dimensional nanostructures, are of interest for nanoscale devices. researchgate.netd-nb.info Various techniques have been developed for the synthesis of GaN nanowires. nih.govresearchgate.netd-nb.info

The vapor-liquid-solid (VLS) mechanism is a common bottom-up approach for growing uniaxial nanowires, where a liquid metal droplet mediates the growth of a solid nanowire from the vapor phase. pdi-berlin.deaip.orgresearchgate.net this compound itself can act as the metal catalyst in this process for group III-arsenide nanowires. pdi-berlin.de For GaN nanowires, metal catalysts such as gold (Au), nickel (Ni), or iron (Fe) are often used as initiators. researchgate.netcapes.gov.bracs.org Source materials like this compound metal, this compound chloride (GaCl₃), trimethylthis compound (TMG), and this compound nitride (GaN) powder, along with a nitrogen source like ammonia (NH₃), are used in vapor phase deposition methods. nih.govacs.org

Chemical Vapor Deposition (CVD) is a widely used technique for synthesizing GaN nanowires. researchgate.netresearchgate.net This can involve the reaction of this compound vapor with ammonia and hydrogen gases. aip.org Plasma Enhanced Chemical Vapor Deposition (PECVD) is another CVD-based method that can utilize sources like this compound oxide (Ga₂O₃) and nitrogen (N₂). nih.gov Oxide-assisted methods, where oxides play a role in nucleation and growth, have also been reported for GaN nanowire synthesis, sometimes without the need for metal catalysts. nih.govd-nb.info Laser ablation of a target containing GaN and Ga₂O₃ has been used in oxide-assisted synthesis.

Self-catalytic VLS and direct vapor-solid (VS) processes can also generate GaN nanowires under suitable growth conditions without external catalysts. pdi-berlin.deacs.org The morphology and quantity of nanowires can be influenced by the growth substrate and process parameters. nih.gov GaN nanowires typically exhibit a hexagonal wurtzite crystal structure. nih.govd-nb.infoaip.org

Synthesis Method (Mechanism)Source Materials (Examples)Catalyst (Examples)Typical Structure
CVD (VLS) researchgate.netaip.orgresearchgate.netGa metal, GaCl₃, TMG, NH₃, H₂ nih.govaip.orgacs.orgAu, Ni, Fe researchgate.netcapes.gov.bracs.orgSingle crystalline wurtzite nih.govaip.org
PECVD nih.govGa₂O₃, N₂ nih.govNot always required nih.govSingle crystalline wurtzite nih.gov
Oxide-Assisted nih.govd-nb.infoGaN + Ga₂O₃ target (laser ablation), Ga₂O₃ + graphite (B72142) + NH₃ (CVD) Not always required Hexagonal and cubic structures reported
Self-Catalytic VLS researchgate.netacs.orgGa source, N source acs.orgGa (self-catalytic) pdi-berlin.deNanowires acs.org
Vapor-Solid (VS) nih.govresearchgate.netacs.orgGa source, N source nih.govacs.orgNone nih.govacs.orgNanowires nih.govacs.org

Preparation Strategies for this compound-Based Two-Dimensional Materials

Two-dimensional (2D) materials have garnered significant interest due to their unique properties. mdpi.com this compound-based 2D materials, such as 2D this compound oxide (Ga₂O₃) and 2D this compound nitride (GaN), are being explored for applications in electronics and optoelectronics. mdpi.comresearchgate.netresearchgate.net

One approach for preparing this compound-based 2D materials leverages the properties of liquid this compound metal. Liquid this compound can spontaneously form an ultrathin native oxide layer on its surface when exposed to air, following the Cabrera-Mott oxidation model. researchgate.netacs.org This self-formed oxide layer is considered a natural 2D material and can serve as a basis for deriving other 2D materials. researchgate.net

Strategies for obtaining 2D materials from the native this compound oxide layer include mechanical exfoliation and printing techniques. Mechanical exfoliation involves peeling off the oxide layer from the liquid this compound surface. mdpi.comaip.org Printing strategies, such as squeeze-printing, allow for the transfer of the ultrathin 2D Ga₂O₃ layer onto various substrates over large areas. researchgate.netacs.orgaip.org This squeeze-printing technique involves placing a liquid Ga droplet on a substrate and applying pressure to spread the native oxide layer. acs.orgaip.org Post-annealing of the transferred this compound oxide layer can convert it into few-atom-thick β-Ga₂O₃. aip.org

Sonochemical methods have also been explored for the synthesis of 2D hybrid and multilayered this compound-based nanostructures. mdpi.com Sonicating liquid metal alloys like Galinstan in the presence of other elements, such as selenium (Se), can lead to the formation of 2D GaₓOᵧ/Se hybrid structures. mdpi.com The intense interaction of acoustic waves provides activation energy for the synthesis of these structures. mdpi.com

For 2D this compound nitride (GaN), synthesis methods include migration-enhanced encapsulated growth (MEEG) utilizing epitaxial graphene as a capping layer. researchgate.net Surface-confined nitridation reactions on liquid metals have also demonstrated the potential for synthesizing 2D GaN. researchgate.net

MaterialPreparation StrategyKey PrincipleResulting Structure (Examples)
2D this compound Oxide (Ga₂O₃)Native oxide formation on liquid Ga researchgate.netacs.orgSpontaneous oxidation in air researchgate.netacs.orgUltrathin oxide layer researchgate.netacs.org
2D this compound Oxide (Ga₂O₃)Mechanical Exfoliation mdpi.comaip.orgPeeling native oxide from liquid Ga mdpi.comaip.org2D films mdpi.comaip.org
2D this compound Oxide (Ga₂O₃)Printing Techniques (e.g., Squeeze-printing) researchgate.netacs.orgaip.orgTransfer of native oxide layer researchgate.netacs.orgaip.orgLarge-area ultrathin films researchgate.netacs.orgaip.org
2D this compound Oxide (Ga₂O₃)Sonochemical Methods mdpi.comAcoustic wave interaction with liquid metal mdpi.com2D hybrid and multilayered structures (e.g., GaₓOᵧ/Se) mdpi.com
2D this compound Nitride (GaN)Migration-Enhanced Encapsulated Growth (MEEG) researchgate.netGrowth with graphene capping layer researchgate.net2D GaN researchgate.net
2D this compound Nitride (GaN)Surface-Confined Nitridation researchgate.netReaction on liquid metal surface researchgate.net2D GaN researchgate.net

Advanced Processing and Device Integration Techniques

Advanced processing and device integration techniques are crucial for utilizing this compound-based materials in functional devices. These techniques build upon the material synthesis methods to create specific device structures and improve performance.

For this compound arsenide (GaAs), once single-crystal wafers are obtained through methods like LEC or Vertical Bridgman, they undergo several processing steps to prepare them for device fabrication. waferworld.comsputtertargets.net These steps typically include polishing, cleaning, and etching to achieve a smooth and defect-free surface. sputtertargets.net Advanced lithography and etching techniques are then used to pattern the wafer according to the desired device structures. sputtertargets.net Further processing steps can include ion implantation for doping and creating specific electrical properties. tandfonline.com

For this compound oxide (Ga₂O₃), processing techniques are being developed to leverage its ultra-wide bandgap properties for power electronics and UV photodetectors. researching.cndiscousa.com While melt growth methods provide bulk crystals, techniques like dicing, grinding, and polishing are necessary to produce wafers from the grown boules. acs.orgdiscousa.com Advanced processing for Ga₂O₃ devices includes techniques for creating Schottky barrier diodes and integrating Ga₂O₃ with other materials for applications like LEDs. discousa.com Challenges in processing Ga₂O₃ include its lower thermal conductivity compared to SiC or silicon, which requires careful device design for thermal management in high-power applications. discousa.com

The processing of high-purity this compound metal itself is also a critical step before compound semiconductor synthesis. Techniques for purifying this compound include acid treatments, filtration, electrolysis, vacuum distillation, and zone melting. inoe.rogoogle.com These methods aim to reduce metallic and other impurities to achieve semiconductor-grade this compound. inoe.ro

For this compound-based nanomaterials, advanced processing involves techniques for assembling or integrating nanoparticles and nanowires into functional architectures. This can include depositing liquid metal nanoparticles as conductive inks for flexible electronics mdpi.com or integrating GaN nanowires into nanoelectronic and nanophotonic devices. researchgate.net Surface modification of this compound-based liquid metal nanoparticles is also an active area of research to enhance their stability, conductivity, and enable specific functionalities for applications like drug delivery. rsc.org

Device integration techniques for this compound-based materials often involve epitaxial growth methods like Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE) to deposit thin films of this compound compounds on substrates. compoundsemiconductor.netsputtertargets.net These techniques allow for precise control over layer composition and thickness, which is essential for creating complex device heterostructures.

MaterialProcessing/Integration Technique (Examples)Purpose
This compound Arsenide (GaAs)Polishing, Cleaning, Etching sputtertargets.netWafer surface preparation sputtertargets.net
This compound Arsenide (GaAs)Lithography and Etching sputtertargets.netPatterning device structures sputtertargets.net
This compound Arsenide (GaAs)Ion Implantation tandfonline.comDoping and modifying electrical properties tandfonline.com
This compound Oxide (Ga₂O₃)Dicing, Grinding, Polishing acs.orgdiscousa.comWafer preparation from bulk crystals acs.orgdiscousa.com
This compound Oxide (Ga₂O₃)Device Fabrication (e.g., Schottky diodes) discousa.comCreating functional electronic components discousa.com
High-Purity this compoundAcid Treatment, Electrolysis, Vacuum Distillation, Zone Melting inoe.rogoogle.comPurification of raw material inoe.rogoogle.com
Ga-Based NanoparticlesDeposition as conductive inks mdpi.comIntegration into flexible electronics mdpi.com
GaN NanowiresIntegration into nanoelectronic/nanophotonic devices researchgate.netBuilding nanoscale functional systems researchgate.net
Ga-Based Materials (Thin Films)MOCVD, MBE compoundsemiconductor.netsputtertargets.netEpitaxial growth of layers for heterostructures compoundsemiconductor.netsputtertargets.net

Lithographic Patterning of this compound Arsenide Devices

Lithographic patterning is a fundamental process in the fabrication of this compound Arsenide (GaAs) devices. This technique is used to create intricate patterns on the GaAs substrate, defining the areas where material will be added, removed, or modified. The process typically involves applying a light-sensitive material (photoresist) onto the GaAs wafer, exposing it to a pattern of light or electrons, and then developing the resist to create a mask. Subsequent processing steps, such as etching or deposition, are then performed using this mask to define the device features. GaAs is a III-V direct band gap semiconductor with a zinc blende crystal structure wikipedia.org. It is used in the manufacture of devices like microwave frequency integrated circuits, infrared light-emitting diodes, laser diodes, and solar cells wikipedia.orgfishersci.ca. GaAs wafers are available in various diameters, thicknesses, and orientations, and can include dopants americanelements.com.

Anisotropic Etching and Microscale Device Assembly for this compound Compounds

Anisotropic etching is a process where material is removed at different rates depending on the crystallographic direction of the substrate. This is particularly important for creating features with precise shapes and vertical sidewalls in this compound compounds like this compound Nitride (GaN) and GaAs. For instance, anisotropic etching of a silicon (111) substrate can occur preferentially along <110> directions using etchants like KOH or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) google.com. This technique is often employed in conjunction with microscale device assembly methods, such as micro-transfer-printing (µTP). researchgate.netresearchgate.netx-celeprint.com. µTP is a widely demonstrated micro assembly technology used for heterogeneous integration of microscale compound semiconductor devices onto non-native substrates researchgate.netx-celeprint.com. This allows for the assembly of small light emitters or transistors onto different platforms, enabling the creation of complex electronic and optoelectronic systems researchgate.netresearchgate.net. For example, microscale GaN transistors fabricated on silicon can be undercut and assembled onto silicon CMOS wafers using elastomer stamp micro-transfer-printing researchgate.net.

Chemical Etching and Dry Etching Systems for this compound Material Processing

Etching processes are critical for selectively removing material during the fabrication of this compound-based devices. Both wet chemical etching and dry etching techniques are utilized.

Chemical etching involves the use of liquid etchants to dissolve the semiconductor material. For GaN, hot phosphoric acid (H₃PO₄) and potassium hydroxide (KOH) can be used as wet etchants. Hot phosphoric acid is a selective etchant, while KOH is a more gentle etchant often used for slower, isotropic etching wetetched.com.

Dry etching refers to the removal of material using ions or reactive gases in a plasma wikipedia.org. This technique is particularly useful for materials like GaN, which are chemically resistant to wet etching wikipedia.org. Common dry etching methods for GaN include Inductively Coupled Plasma (ICP) dry etching and Reactive Ion Etching (RIE) wetetched.complasmaetch.com. These processes use reactive gases such as chlorine (Cl₂), bromine (Br₂), sulfur hexafluoride (SF₆), or fluorine-based compounds to selectively remove material wetetched.complasmaetch.com. Dry etching typically results in anisotropic etching, producing features with vertical sidewalls wikipedia.org. Controlling parameters like ion density, electron temperature, and plasma potential is crucial for achieving uniform etching plasmaetch.com. Low-damage dry etching technologies are being developed for GaN power devices using ICP-RIE equipment with advanced RF power supplies to minimize plasma-induced damage ulvac.co.jp.

Materials Modification and Doping Strategies

Modifying the electrical properties of this compound compounds is essential for creating functional semiconductor devices. This is primarily achieved through doping, the intentional introduction of impurities into the semiconductor lattice.

N-type and P-type Doping Mechanisms in this compound Arsenide

Doping in semiconductors involves introducing specific impurities (dopants) to alter their electrical conductivity wikipedia.orgtechbriefs.com. In this compound Arsenide (GaAs), n-type doping increases the concentration of free electrons, while p-type doping increases the concentration of free holes wikipedia.orgtechbriefs.com.

For n-type doping in GaAs, elements from Group VI of the periodic table, such as Sulfur (S), Selenium (Se), and Tellurium (Te), are commonly used as donors. These elements typically substitute for arsenic atoms in the GaAs lattice and contribute a free electron. Silicon (Si) and Carbon (C) are also used as shallow donors in GaAs, substituting for Ga atoms aip.org. However, Si and C can exhibit amphoteric behavior, acting as donors when substituting Ga and acceptors when substituting As, especially at high concentrations aip.orgresearchgate.net. N-type doping in GaAs can be a self-limited process, with electron concentrations rarely exceeding 10¹⁹ cm⁻³ aip.org. Alternatives like chalcogenides (S, Se, Te) can achieve higher electron concentrations, though still typically below 10¹⁹ cm⁻³ aip.org.

For p-type doping in GaAs, elements from Group II of the periodic table, such as Beryllium (Be) and Zinc (Zn), are common acceptors. These elements typically substitute for this compound atoms in the GaAs lattice and create a free hole. Carbon (C) is also a preferred p-type dopant in GaAs films grown by techniques like Organometallic Vapor-phase Epitaxy (OMVPE) due to its low diffusivity and high solubility dtic.milaip.org. Carbon incorporates into the lattice by adsorbing onto Ga sites and decomposing dtic.mil. P-type doping mechanisms in GaAs nanowires can involve dopant incorporation from side facets and from the this compound droplet, with doping compensation playing a role in the latter researchgate.netacs.org. Hole concentrations of at least 2.4 × 10¹⁸ cm⁻³ have been achieved in doped catalyst-free GaAs nanowires researchgate.netacs.org. The crystal phase of the GaAs (wurtzite or zincblende) can influence the solubility and shallowness of the dopant level researchgate.net.

This compound Doping in Oxide Semiconductor Films (e.g., ZnO, Cu₂O)

This compound doping is also employed to modify the properties of other oxide semiconductor films, such as Zinc Oxide (ZnO) and Copper(I) Oxide (Cu₂O).

In ZnO, doping with Group III elements like this compound (Ga) is a common method to obtain high n-carrier concentration, which provides flexibility in device fabrication aip.org. This compound-doped ZnO (GZO) is an n-type semiconductor.

Copper(I) Oxide (Cu₂O) is a p-type oxide material with a band gap of 2.1–2.4 eV acs.orgresearchgate.net. The switching performance of typical Cu₂O thin-film transistors (TFTs) can be poor due to oxygen vacancies (V₀) that interfere with hole conduction acs.orgresearchgate.netscite.ai. Doping Cu₂O thin films with this compound, which has a high oxygen affinity, can decrease the concentration of oxygen vacancies during the reduction process acs.orgresearchgate.netscite.ai. Ga doping in Cu₂O thin films has been shown to improve the subthreshold swing, on/off-current ratio, saturation mobility, and threshold voltage of Cu₂O TFTs acs.orgresearchgate.net. For example, the oxygen vacancy concentration in Ga-doped Cu₂O thin films decreased significantly compared to pristine Cu₂O films, leading to enhanced switching performance acs.orgresearchgate.net.

Interactive Data Table: Effect of Ga Doping on Cu₂O TFT Performance

ParameterPristine Cu₂O TFTsGa-doped Cu₂O TFTsImprovementSource
Oxygen Vacancy (at%)20.27.5Decrease acs.orgresearchgate.net
Subthreshold Swing (V/dec)12.507.72Decrease acs.orgresearchgate.net
On/Off-Current Ratio2.74 × 10²1.22 × 10⁴Increase acs.orgresearchgate.net
Saturation Mobility (cm²/Vs)0.460.74Increase acs.orgresearchgate.net
Threshold Voltage (V)-8.06-4.56Increase acs.orgresearchgate.net

Elastic Strain Engineering through Doping in this compound Nitride

Elastic strain engineering through doping is an area of research in this compound Nitride (GaN) to modify its electronic and optical properties. GaN is an important wide bandgap semiconductor used in LEDs, laser diodes, and power electronics techbriefs.comsemiconductor-digest.com. Magnesium (Mg) is the only element currently known to create p-type conductivity in GaN techbriefs.comsemiconductor-digest.comeedesignit.com.

Recent research has shown that a simple thermal reaction of GaN with metallic magnesium can result in the formation of a distinctive superlattice structure with alternating layers of GaN and Mg techbriefs.comsemiconductor-digest.comeedesignit.com. This process involves the insertion of 2D metal layers into the bulk semiconductor, a phenomenon termed interstitial intercalation techbriefs.comeedesignit.comnih.gov. This intercalation induces substantial uniaxial compressive strain perpendicular to the interstitial layers in the GaN techbriefs.comeedesignit.comnih.govnih.gov. This compressive strain can exceed 20 GPa, which is among the highest recorded for thin-film materials techbriefs.comeedesignit.comnih.govnih.gov. This high strain significantly alters the electronic band structure and enhances hole transport along the compression direction, improving electrical conductivity techbriefs.comsemiconductor-digest.comnih.govnih.gov. The formation of this superlattice and the induced strain provide new insights into semiconductor doping and elastic strain engineering in GaN techbriefs.comeedesignit.comnih.govnih.gov.

Superlattice Formation via Thermal Reaction with Metallic Dopants (e.g., Mg-GaN)

The formation of superlattice structures in this compound-based materials through thermal reaction with metallic dopants represents a significant area of research for tailoring material properties for electronic and optoelectronic applications. A notable example is the spontaneous formation of magnesium-intercalated this compound nitride (Mg-GaN) superlattices via the thermal annealing of metallic magnesium (Mg) on this compound nitride (GaN). This process has revealed a novel mechanism for semiconductor doping and strain engineering. compoundsemiconductor.netresearchgate.net

Historically, achieving efficient p-type conductivity in GaN through Mg doping has been a challenge, with limitations related to Mg solubility and activation efficiency. semiconductor-digest.comelectronicsonline.net.au Conventional Mg doping in GaN typically involves the substitutional incorporation of Mg atoms during epitaxial growth, followed by a thermal annealing step to activate the Mg acceptors by breaking Mg-H bonds. mdpi.com However, the spontaneous intercalation of Mg layers through thermal reaction offers an alternative approach to introduce Mg into the GaN lattice and form ordered structures. compoundsemiconductor.netsemiconductor-digest.com

Recent studies have demonstrated that annealing a bare metallic Mg film on GaN at atmospheric pressure can lead to the spontaneous intercalation of monoatomic Mg sheets between GaN monolayers, forming a superlattice structure referred to as 2D-Mg intercalated GaN superlattice (MiGs). compoundsemiconductor.netresearchgate.netsemiconductor-digest.comnih.gov This phenomenon is particularly noteworthy as it represents the first observed instance of a two-dimensional metal intercalating into a bulk semiconductor. semiconductor-digest.comelectronicsonline.net.aunih.gov

The thermal annealing process for MiGs formation typically involves depositing a metallic Mg thin film on a GaN substrate, followed by heating in a controlled atmosphere, such as nitrogen or argon, at atmospheric pressure. nih.gov Research indicates that this rapid diffusion process can occur within minutes at temperatures ranging from 550 °C to 800 °C. nih.gov Temperatures between 800 °C and 1,000 °C are also feasible, but may not yield substantial differences compared to annealing around 800 °C. nih.gov Atmospheric pressure is recommended to prevent the premature sublimation of Mg before it reacts with GaN. nih.gov

The spontaneous formation of the MiGs superlattice is attributed, in part, to the striking lattice match between hexagonal GaN and hexagonal Mg, which significantly reduces the energy required for the structure to form. compoundsemiconductor.netsemiconductor-digest.com This perfect lattice match also helps explain the tendency of Mg to form coherent segregation in GaN, addressing mysteries surrounding Mg's low solubility and segregation behavior in the GaN lattice. compoundsemiconductor.net

The resulting MiGs structure consists of single continuous sheets of Mg intercalated between several monolayers of hexagonal GaN. nih.gov This interstitial intercalation induces substantial uniaxial compressive strain perpendicular to the interstitial layers. researchgate.net The GaN layers within the MiGs superlattices can exhibit exceptional elastic strain exceeding -10%, corresponding to a stress of over 20 GPa, which is among the highest recorded for thin-film materials. researchgate.netsemiconductor-digest.com

This strain significantly alters the electronic band structure and has been shown to greatly enhance hole transport along the compression direction. researchgate.netnih.gov Furthermore, the intercalated Mg sheets can induce a periodic transition in GaN polarity, generating polarization-field-induced net charges. compoundsemiconductor.netresearchgate.netnih.gov These characteristics provide new insights into semiconductor doping and conductivity enhancement. compoundsemiconductor.netresearchgate.netnih.gov

Detailed research findings utilizing techniques such as high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) have revealed the intricate details of the MiGs structure, showing single continuous sheets of Mg intercalant with several layers of GaN between them. nih.gov Studies have also investigated the influence of annealing temperature on the formation and properties of Mg-doped GaN superlattices, indicating that annealing can activate more Mg acceptors, leading to higher hole concentration and lower p-type resistivity. optica.orgresearchgate.net

While studies on Mg-doped AlGaN/GaN superlattices grown by metalorganic chemical vapor deposition (MOCVD) followed by rapid thermal annealing (RTA) have explored optimal annealing temperatures for Mg activation and achieving low resistivity, the spontaneous intercalation method via thermal reaction with metallic Mg presents a distinct pathway for superlattice formation with unique structural and electrical properties. optica.orgresearchgate.netarxiv.org

The exceptional performance of GaN p-n junction diodes and p-type GaN Schottky barrier diodes incorporating the MiGs structure highlights the considerable technological potential of these nanostructures for widespread electronic device applications, particularly in enhancing contact resistivity and hole transport. nih.gov The layered structure of MiGs also offers a new tool for studying the band structure and transport properties of metal-semiconductor superlattices. nih.gov

Key Research Findings on Mg-GaN Superlattice Formation via Thermal Reaction:

Process ParameterTypical Range / ConditionObserved EffectSource
Annealing Temperature550 - 800 °C (for rapid diffusion)Spontaneous formation of Mg-intercalated GaN superlattices nih.gov
Annealing Duration10 minutes or lessSufficient for superlattice formation nih.gov
AtmosphereNitrogen or Argon (atmospheric pressure recommended)Prevents early sublimation of Mg nih.gov
Mg Film DepositionMetallic Mg thin film on GaNPrecursor for Mg intercalation nih.gov
Resulting StrainCompressive strain > 20 GPa perpendicular to Mg layersAlters electronic band structure, enhances hole transport researchgate.netsemiconductor-digest.com
Superlattice StructureMonoatomic Mg sheets intercalated between GaN monolayersForms layered MiGs structure researchgate.netnih.gov
Impact on ConductivityEnhanced hole transport, reduced contact resistivityImproves performance of GaN devices nih.gov

This table summarizes key experimental conditions and observed outcomes related to the formation of Mg-intercalated GaN superlattices through the thermal reaction method. researchgate.netsemiconductor-digest.comnih.gov

Advanced Characterization and Material Science Fundamentals of Gallium Compounds

Structural Characterization and Crystallography

The performance of gallium compounds is intimately linked to their crystal structure and microstructural features. Advanced characterization techniques are employed to probe these aspects at various scales.

X-ray Diffraction and Spectroscopic Analysis of this compound Crystal Structures

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure, phase purity, and crystallographic orientation of this compound compounds. By analyzing the diffraction patterns produced when X-rays interact with the crystalline lattice, researchers can identify the specific crystallographic phases present and their arrangement. For instance, β-Ga₂O₃, the thermodynamically stable polymorph of this compound oxide, exhibits a monoclinic crystal structure with a specific space group and lattice parameters. wikipedia.orgsamaterials.com Different polymorphs of Ga₂O₃, such as α, κ(ε), and γ phases, can be identified by their distinct XRD patterns, and in situ high-temperature XRD can track their transformation to the stable β phase upon annealing. aip.org

Spectroscopic techniques, often used in conjunction with XRD, provide further insights into the local atomic environment and electronic states within this compound crystal structures. Raman spectroscopy, for example, can confirm the presence of specific phases like β-Ga₂O₃ based on its characteristic vibrational modes. researchgate.net Elemental analysis and techniques like Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with electron microscopy, help determine the elemental composition and distribution within the material, which is crucial for understanding doping profiles and alloy formation. researchgate.netresearchgate.nete3s-conferences.org

Electron Microscopy for Microstructural and Nanostructural Analysis (e.g., SEM, TEM)

TEM, on the other hand, transmits electrons through a thin sample, enabling the visualization of internal structure, including atomic arrangements, defects, and interfaces, with resolutions down to 0.1 nm. measurlabs.com This is critical for understanding the atomic-scale quality of crystals, identifying dislocations, and analyzing the microstructure of thin films and nanostructures. e3s-conferences.orgmdpi.com Techniques like high-resolution TEM (HRTEM) and scanning transmission electron microscopy (STEM) provide detailed information about the spatial distribution and structure of different phases or inclusions within a this compound compound matrix, such as wurtzite inclusions within zincblende GaN. cam.ac.uk Electron Backscatter Diffraction (EBSD), often used with SEM, can provide crystallographic orientation information at the microscale. researchgate.net

In-situ Observation of Phase Transitions in this compound Alloys

In-situ characterization techniques allow for the real-time observation of dynamic processes, such as phase transitions in this compound alloys, under controlled conditions like varying temperature. In-situ XRD and neutron diffraction have been used to study the sequence of structural transformations in Fe-Ga alloys upon heating and cooling. researchgate.netresearchgate.net These studies can reveal complex phase transition pathways and the resulting structural states, such as the D0₃ → A2 → L1₂ → D0₁₉ → A2 sequence observed in Fe-Ga alloys. researchgate.net

In-situ techniques can also be applied to study phase transitions in this compound oxide polymorphs, observing their conversion to the stable β phase at elevated temperatures. aip.org Furthermore, in-situ RHEED (Reflection High-Energy Electron Diffraction) during molecular beam epitaxy (MBE) has been used to monitor alloying-induced structural phase transitions, such as the transition from 2D hexagonal to 3D zinc-blende structures in InGaSe alloys grown on sapphire substrates. acs.org These real-time observations provide crucial insights into the mechanisms and kinetics of phase transformations.

Electronic Band Structure and Carrier Transport Phenomena

The electronic properties of this compound compounds, particularly their behavior as semiconductors, are governed by their band structure and how charge carriers move within these bands.

Analysis of Electron Mobility in this compound Compounds (e.g., GaAs, GaN, Ga₂O₃)

Electron mobility is a key parameter that describes how quickly electrons can move through a material under the influence of an electric field. High electron mobility is desirable for high-speed electronic devices. This compound compounds exhibit a wide range of electron mobilities depending on the specific compound, crystal quality, and doping.

This compound Arsenide (GaAs) is known for its high electron mobility, which is significantly superior to that of silicon. This property allows GaAs transistors to operate at very high frequencies. wikipedia.org

This compound Nitride (GaN) also exhibits high electron mobility and saturation velocity, making it suitable for high-power and high-frequency applications. sciepublish.com GaN High Electron Mobility Transistors (HEMTs) are notable in this regard. sciepublish.com

This compound Oxide (Ga₂O₃), particularly the β-polymorph, has a lower electron mobility compared to GaN and SiC. wikipedia.orgaip.org However, its ultra-wide bandgap and high breakdown electric field make it promising for high-power electronics, where it can potentially offer cost advantages due to melt growth capabilities. wikipedia.orgsemicorex.comnih.gov The intrinsic electron mobility in the drift layers of β-Ga₂O₃ power devices is estimated to be in the range of 100–300 cm² V⁻¹ s⁻¹. nih.gov Factors such as crystallographic orientation can influence electron mobility in Ga₂O₃ films; for instance, films grown on (010) substrates have shown higher electron mobility than those on (100) substrates. nih.gov

The electron-phonon scattering time, which affects mobility, has been studied in β-Ga₂O₃ using ultrafast transmission spectroscopy, revealing a very short scattering time compared to GaAs and GaN. aip.org

Determination of Direct and Indirect Band Gaps in this compound-Based Semiconductors

The band gap of a semiconductor is the energy range where no electron states exist. The nature of the band gap, whether direct or indirect, significantly impacts the material's optical properties and its efficiency in emitting or absorbing light.

In a direct band gap semiconductor, the minimum of the conduction band and the maximum of the valence band align in momentum space. electronicslesson.combbec.ac.inwikipedia.org This alignment allows electrons to transition directly between bands by absorbing or emitting a photon, which conserves momentum. electronicslesson.combbec.ac.inwikipedia.org Direct band gap semiconductors are highly efficient for optoelectronic devices like LEDs and laser diodes. electronicslesson.combbec.ac.in this compound Arsenide (GaAs) is a well-known example of a direct band gap semiconductor with a band gap of approximately 1.424 eV at 300 K. wikipedia.org

In an indirect band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at different points in momentum space. electronicslesson.combbec.ac.inwikipedia.org Transitions between these bands require the assistance of a phonon (lattice vibration) to conserve momentum, in addition to a photon for energy conservation. electronicslesson.combbec.ac.inwikipedia.org This indirect process is less efficient for light emission and absorption compared to direct transitions.

This compound Nitride (GaN) is a direct band gap semiconductor with a wide band gap of 3.4 eV at 300 K. wikipedia.org This wide direct band gap is crucial for its applications in blue and UV optoelectronics. wikipedia.org

This compound Oxide (Ga₂O₃) is classified as an ultra-wide bandgap semiconductor. wikipedia.orgsemicorex.com The β-polymorph of Ga₂O₃ has a band gap ranging from 4.7 to 4.9 eV. wikipedia.orgnih.gov First-principle calculations suggest that monoclinic β-Ga₂O₃ has an indirect band gap of 4.84 eV and a direct band gap of 4.88 eV. nih.gov The wide band gap of Ga₂O₃ makes it suitable for high-power and high-voltage applications, as well as deep-ultraviolet optoelectronic devices. samaterials.comsemicorex.com

Understanding the direct or indirect nature and the magnitude of the band gap is fundamental to designing and optimizing this compound-based semiconductors for specific applications, whether in high-speed electronics or efficient light-emitting devices.

Investigation of Defect States and Their Influence on Electronic Properties

Defects within the crystal lattice of this compound compounds play a critical role in determining their electronic properties. These imperfections can be intrinsic, such as vacancies (missing atoms) or antisites (atoms on the wrong lattice site), or extrinsic, caused by impurities. Understanding and controlling these defects are crucial for optimizing device performance.

In this compound Arsenide (GaAs), intrinsic defects like arsenic and this compound vacancies are observed, and their concentration is influenced by the arsenic overpressure during material growth. The effects of these vacancy defects can range from neutral to deep donor-like or deep acceptor-like behavior. nasa.gov An important defect in GaAs is EL2, which is present in material grown from an arsenic-rich melt. This defect acts as a donor-like electron trap located near the middle of the energy gap. nasa.gov EL2 is thermally stable and can convert p-type GaAs into semi-insulating material. nasa.gov Dislocations, which are one-dimensional arrays of point defects, can also introduce trapping states in the band gap, altering the electrical properties of devices. nasa.gov Doping with impurities is a deliberate method to manipulate the electrical properties, but intrinsic defects also significantly contribute to the electronic behavior of GaAs. nasa.gov

For this compound Nitride (GaN), a wide direct bandgap semiconductor, defects can introduce energy levels within the bandgap that trap electrons or holes. diva-portal.org These traps are classified as shallow or deep levels depending on how strongly carriers are bound to the defect. diva-portal.org Defects can be introduced during growth, processing, or from the working environment. diva-portal.org Growing GaN on foreign substrates like silicon carbide (SiC) or sapphire (Al₂O₃) often leads to high densities of threading dislocations, which can create deep levels affecting device performance. diva-portal.org Studies using electron irradiation can help identify the properties and origin of these defects. diva-portal.org

Density functional theory (DFT) studies on GaN have investigated the effect of this compound vacancies (VGa) and nitrogen vacancies (VN) on electronic structure. researchgate.net Results indicate that vacancy defects can increase the band gap in GaN. researchgate.net this compound vacancies introduce defect levels near the top of the valence band, primarily contributed by N2p electron states. researchgate.net Nitrogen vacancies introduce defect states near the conduction band minimum (CBM) in the GaN layer and at the AlGaN/GaN interface in heterojunctions. bohrium.com Ga and Al vacancies in AlGaN/GaN heterojunctions introduce defect states near the valence band maximum (VBM). bohrium.com Passivation techniques, such as introducing Boron (B) at the AlGaN/GaN interface, have shown effectiveness in removing defect states associated with Ga and Al vacancies. bohrium.com Neutron irradiation studies on AlGaN/GaN HEMTs have shown that changes in electrical characteristics are primarily influenced by deep-level defects, and at certain fluences, neutron irradiation can reduce the concentration of these defects, improving electrical performance. aip.org

Table 1: Influence of Vacancy Defects on Electronic Properties in GaN

Defect TypeLocation of Defect StatesInfluence on Band Gap
This compound Vacancy (VGa)Near the top of the valence band researchgate.netIncrease researchgate.net
Nitrogen Vacancy (VN)Near the conduction band minimum (CBM) bohrium.comIncrease researchgate.net

Optical and Photonic Properties

This compound-based materials exhibit remarkable optical and photonic properties, making them indispensable in light-emitting diodes (LEDs), laser diodes, and photodetectors.

Photoluminescence and Electroluminescence Characteristics of Indium this compound Nitride Quantum Wells

Indium this compound Nitride (InGaN) alloys are particularly important for optoelectronic devices operating in the blue and green spectral regions, notably in high-brightness LEDs. The photoluminescence (PL) and electroluminescence (EL) characteristics of InGaN quantum wells are central to their performance. The ability to tune the bandgap by varying the indium composition allows for emission across a range of wavelengths. The presence of indium-rich clusters within the InGaN layers can lead to carrier localization, which can enhance radiative recombination efficiency and improve luminescence, particularly in the presence of dislocations.

Light Absorption and Refractive Index Modulation in this compound-Based Materials

This compound-based materials demonstrate interesting properties related to light absorption and refractive index. This compound Sulfide (B99878) (Ga₂S₃), for instance, has a wide band gap of approximately 3.4 eV and exhibits excellent light absorption capabilities, showing potential for optical and photoelectronic applications. researchgate.net

In the mid-infrared spectral range, highly doped semiconductors like this compound-doped zinc oxide (ZnO) have emerged as potential plasmonic materials for controlling light absorption. aip.org Subwavelength grating trenches etched in highly conductive this compound-doped ZnO films have demonstrated near-perfect light absorption, with values reaching up to 99%. aip.org This absorption is attributed to the resonant excitation of surface plasmon polaritons and destructive interference between scattered light and light reflected from the air/gallium-doped ZnO interface. aip.org

Colloidal this compound nanoparticles have also shown strong plasmonic absorption bands in the ultraviolet (UV) region, typically around 280 nm. nih.gov This UV absorption is influenced by the size and aggregation state of the nanoparticles. nih.gov

The refractive index of this compound-based materials is a crucial parameter for designing optical devices. For example, this compound Arsenide (GaAs) has a refractive index (nD) of 3.3. wikipedia.org The ability to modulate the refractive index in these materials is important for applications like optical switches and sensors.

Plasmonic Responses of Nanostructured Liquid this compound and this compound Alloys

Liquid metals, particularly this compound-based alloys, have gained interest for their unique plasmonic properties, offering advantages over solid metals in applications requiring soft, stretchable, or reconfigurable structures. researchgate.net this compound itself is a plasmonic material with tunability from the ultraviolet to the near-infrared range. researchgate.net Nanoparticles of this compound can exhibit strong plasmonic absorption bands in the UV region. nih.gov

The optical properties of this compound-based liquid metals are being explored for various photonics applications, including optical switches, sensors, and light sources. researchgate.net Photoacoustic detection methods are being used to investigate the light absorption properties of this compound-based liquid metals like EGaIn (Eutectic this compound-Indium). spiedigitallibrary.org This method can directly provide information about optical absorption, avoiding the influence of light scattering from the metal surface. spiedigitallibrary.org

Thermal Properties and Management in this compound Devices

Effective thermal management is critical for the performance and reliability of this compound-based electronic and optoelectronic devices, especially given the high power densities they can achieve.

This compound Arsenide (GaAs) has a thermal conductivity of approximately 0.55 W/(cm·K) at 300 K wikipedia.org, which is lower than that of silicon. nasa.govwikipedia.org This lower thermal conductivity can limit the power handling capacity and packing density of GaAs integrated circuits. nasa.gov The reliability of GaAs devices is directly linked to the thermal characteristics of the device design, mounting technique, and interface materials. nasa.gov The thermal conductivity of GaAs is temperature-dependent, varying approximately as 1/T (where T is temperature in Kelvin) over a wide range, although it can be considered linear over short ranges. nasa.gov Despite having higher thermal resistivity than silicon, the larger bandgap of GaAs allows for higher operating temperatures. nasa.gov

This compound Nitride (GaN) possesses a higher thermal conductivity compared to GaAs, typically around 1.3 W/(cm·K) at 300 K. wikipedia.org This property, along with its wide bandgap and high breakdown voltage, makes GaN suitable for high-power and high-frequency applications. wikipedia.org However, the high power density in the active region of GaN high-electron-mobility transistors (HEMTs) can lead to significant performance degradation due to increased device temperature. mit.edu Effective thermal management is therefore essential for GaN electronics to reach their full potential. mit.edu

Various techniques are employed for thermal characterization and modeling of GaN devices, including infrared (IR) thermography and finite element analysis (FEA). ampleon.com These methods help determine thermal resistance and predict channel temperature, which is crucial for reliability assessments. ampleon.com Research is also investigating the use of advanced cooling technologies, such as microfluidics and nanofluids, to manage the high heat flux in GaN microelectronic devices. bham.ac.uk

Table 2: Thermal Properties of Key this compound Compounds

CompoundThermal Conductivity (W/(cm·K) at 300 K)Notes
This compound Arsenide (GaAs)0.55 - 0.56 nasa.govwikipedia.orgLower than Silicon, temperature-dependent nasa.gov
This compound Nitride (GaN)1.3 wikipedia.orgHigher than GaAs, crucial for high-power device performance wikipedia.orgmit.edu

Theoretical and Computational Investigations of Gallium Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of materials. It has been extensively applied to investigate various gallium systems, offering valuable information about their properties at the atomic and electronic levels.

First-Principles Studies of Elemental this compound and this compound Aurides Electronic Structures

First-principles studies, often employing DFT, have been instrumental in understanding the electronic structure of elemental this compound and this compound aurides. For elemental this compound, DFT has been used to study different structures, including the stable orthorhombic α-Ga phase and metastable phases like β-Ga. These studies reveal that the electronic properties are strongly linked to the atomic arrangement. For instance, the orthorhombic α-Ga exhibits both metallic and molecular characteristics, with a pseudogap at the Fermi energy in its density of states. aps.org The free-electron-like behavior observed in high-pressure body-centered tetragonal (bct) and face-centered cubic (fcc) phases of this compound is significantly influenced by the arrangement of atoms in the buckled planes of the orthorhombic structure. aps.org Investigations into the electronic structure, phonon dispersion, and electron-phonon coupling in different this compound phases, such as α and β, have helped explain the observed differences in their superconducting transition temperatures. aps.org The presence of Ga₂ dimers with strong covalent bonds in the α phase leads to bonding and antibonding states that reduce the density of states at the Fermi level, while the Ga chains in the β phase favor strong coupling between lattice vibrations and electronic states near the Fermi level, enhancing superconductivity. aps.org

DFT has also been applied to study the electronic structures of this compound aurides. While specific details on the electronic structure of this compound aurides from the search results are limited, the application of DFT to intermetallic compounds like aurides allows for the investigation of bonding characteristics and electronic distributions, which are crucial for understanding their properties. PubChem provides information on compounds like this compound--gold (2/1) (AuGa₂H₆), indicating the existence of such intermetallic systems. nih.gov

DFT Analysis of Pressure-Induced Structural Transformations in this compound Arsenide

DFT has been effectively utilized to analyze pressure-induced structural transformations in this compound Arsenide (GaAs). GaAs is a III-V direct band gap semiconductor with a zinc blende crystal structure at ambient pressure. wikipedia.org Experimental studies have shown that GaAs undergoes a semiconductor-to-metal transition under pressure, corresponding to a phase transition from the zinc-blende to a Cmcm structure. researchgate.net DFT calculations have confirmed these pressure-induced transitions and provided insights into the transformation mechanisms and the electronic properties of the high-pressure phases. researchgate.net, issr-journals.org For example, DFT studies indicate that the energy bands cross the Fermi level in the Cmcm phase at approximately 12.0 GPa, leading to the metallization of GaAs. researchgate.net The transition pressure from the zinc-blende to the rocksalt structure in GaAs has been calculated using DFT, with reported values around 10.7 GPa, accompanied by a significant volume decrease. issr-journals.org DFT and molecular dynamics simulations have been used to confirm pathways and barriers between pressure-induced zinc blende to rocksalt transformations in semiconductors like GaAs. aip.org

Computational Modeling of Intrinsic and Extrinsic Defects in this compound Nitride

Computational modeling, particularly using DFT, is essential for understanding the behavior of intrinsic and extrinsic defects in this compound Nitride (GaN). GaN is a wide bandgap semiconductor widely used in optoelectronic and high-power devices. fishersci.pt, americanelements.com Defects can significantly influence the electrical and optical properties of GaN. DFT studies have investigated intrinsic defects such as this compound vacancies (VGa), nitrogen vacancies (VN), and antisite defects (GaN and NGa). acs.org, cornell.edu These calculations help determine defect formation energies, transition levels, and their impact on conductivity and luminescence. researchgate.net, osti.gov, osti.gov For example, DFT studies on zinc-blende (cubic) GaN have systematically investigated intrinsic and extrinsic defects, demonstrating that the this compound vacancy can exhibit metastability, where a neighboring nitrogen atom shifts into the this compound site, forming a more stable antisite-vacancy pair for positive charge states. researchgate.net, osti.gov The formation of nitrogen vacancies is considered plausible and becomes more significant with increasing temperature. acs.org Computational methodologies, including DFT with hybrid functionals, are crucial for predicting thermodynamic transition levels, formation energies, and atomic structures of defects in GaN. acs.org

Device Modeling and Simulation for this compound-Based Technologies

Device modeling and simulation are critical for the design, optimization, and performance prediction of technologies based on this compound compounds, such as this compound Arsenide (GaAs) and this compound Nitride (GaN). These computational approaches allow engineers and researchers to simulate device behavior under various operating conditions without the need for immediate experimental fabrication. keysight.com, aip.org

For GaN-based high electron mobility transistors (HEMTs), device modeling is essential for understanding fundamental physics and improving design efficiency for high-power and high-temperature applications. umsystem.edu Physics-based analytical models and numerical simulators like Technology Computer-Aided Design (TCAD) are employed. umsystem.edu, aip.org TCAD simulation solves fundamental semiconductor equations to predict terminal characteristics and provide physical insights into device operation. aip.org While lateral GaN HEMTs are common, modeling of vertical bulk GaN devices, which have different operating characteristics, is also gaining interest. aip.org Accurate compact device models, grounded in physics, are necessary for designing circuits in both high-voltage and high-frequency regimes. mit.edu These models help evaluate the potential of emerging GaN technology and investigate the impact of device behavior on circuit performance. mit.edu, umsystem.edu

Device modeling is also applied to other this compound-based materials like this compound oxide (Ga₂O₃) for power electronics. nrel.gov Simulation tools like SPICE (Simulation Program with Integrated Circuit Emphasis) and TCAD are used to model device behavior and performance, aiding in the development and improvement of new device architectures. nrel.gov

Advanced Computational Approaches for this compound Compound Research

Beyond standard DFT and device simulation, advanced computational approaches are being employed to tackle complex problems in this compound compound research. These methods often integrate multiple computational techniques to gain a more comprehensive understanding of material properties and interactions.

Integrated computational frameworks are used in areas like drug discovery, where this compound compounds are being explored for potential therapeutic applications. biorxiv.org, researchgate.net These frameworks can involve virtual screening, molecular docking, molecular dynamics (MD) simulations, and DFT calculations to evaluate the potential of this compound-based molecules as inhibitors against biological targets. mdpi.com, biorxiv.org For example, computational studies investigating this compound maltolate (GaM) as a potential antiviral agent against SARS-CoV-2 utilized DFT to assess its reactivity and molecular docking to understand binding interactions with viral proteases. mdpi.com

Computational chemistry approaches are also being used to study the functionalization of inorganic surfaces with this compound compounds, such as the deposition of GaAs films on silicon. gauss-centre.eu DFT can be used to explore the atomic-scale details of interactions and processes involved in such functionalization, including chemical bonding and adsorption. gauss-centre.eu

Other advanced computational studies include investigations into the electronic and optical properties of this compound-doped materials like graphene and hexagonal boron nitride using methods that combine DFT with techniques like Monte Carlo simulations. tqmatter.org, researchgate.net These studies help understand the effects of this compound doping on the electronic band structure, electron density, and optical properties. tqmatter.org

Gallium in Advanced Electronic and Optoelectronic Technologies

Wide Bandgap (WBG) and Ultra-Wide Bandgap (UWBG) Semiconductors

Wide bandgap (WBG) and ultra-wide bandgap (UWBG) semiconductors are materials with larger energy bandgaps than conventional semiconductors like silicon (Si), which has a bandgap of 1.1 eV. This wider bandgap allows WBG and UWBG materials to withstand higher voltages, operate at higher temperatures and frequencies, and exhibit lower power losses, making them crucial for high-performance power electronics and radio-frequency applications. Gallium-based compounds are prominent examples of these materials.

This compound Nitride (GaN) for High-Frequency and High-Power Electronics

This compound Nitride (GaN) is a binary III/V direct bandgap semiconductor with a bandgap of approximately 3.4 eV at 300 K. wikipedia.orgquarktwin.comdiva-portal.org This wide bandgap, along with high electron mobility and high breakdown voltage, positions GaN as a key material for high-power and high-frequency applications. wikipedia.orgquarktwin.comdiva-portal.orgcsis.org GaN transistors can operate at much higher temperatures and voltages than this compound arsenide (GaAs) transistors, making them ideal for microwave frequency power amplifiers. wikipedia.org GaN-based power electronics can switch significantly faster and handle higher power compared to silicon-based devices, leading to improved energy efficiency and smaller form factors in power supplies and converters. quarktwin.comepc-co.compowerelectronicsnews.comcadence.commouser.com

GaN is utilized in various high-frequency and high-power electronic devices, including microwave radio-frequency power amplifiers used in high-speed wireless data transmission, high-voltage switching devices for power grids, radar systems, and satellite communications. wikipedia.orgquarktwin.comcsis.org Its high electron mobility, reported to be around 1500 cm²/V·s at 300 K (and potentially exceeding 2000 cm²/V·s in the 2DEG region of HEMTs), enables faster switching speeds and high-frequency operation. wikipedia.orgepc-co.compowerelectronicsnews.com The high breakdown electric field of GaN, around 3.3 MV/cm, allows it to support high voltage and high power applications without damage. powerelectronicsnews.com

Research highlights the development of GaN high-electron-mobility transistors (HEMTs), which have been commercially available since 2006 and are used in wireless infrastructure due to their high efficiency and high voltage operation. wikipedia.org Efforts are also focused on developing normally-off GaN transistors for power electronics applications. wikipedia.orgbohrium.com

This compound Oxide (Ga2O3) for High-Voltage and High-Power Applications

This compound Oxide (Ga2O3), particularly the beta phase (β-Ga2O3), is an emerging ultra-wide bandgap (UWBG) semiconductor with a bandgap ranging from 4.5 to 4.9 eV. semiconductor-today.comacs.orgmdpi.comaip.orgspiedigitallibrary.org This exceptionally large bandgap translates to a very high critical electric field, reported to be up to 8 MV/cm, which is significantly higher than that of GaN and SiC. semiconductor-today.comacs.orgmdpi.comaip.orgspiedigitallibrary.org These properties make Ga2O3 highly promising for high-voltage and high-power electronic devices, offering the potential for even lower power losses and higher power density compared to WBG materials. acs.orgmdpi.comuvsq.fr

Ga2O3 is being explored for applications in high-voltage power converters, pulsed power systems for avionics and electric ships, solid-state drivers for heavy electric motors, and advanced power management and control electronics. semiconductor-today.comnasa.gov Its ability to be grown from a melt allows for the production of large, high-quality native substrates at a relatively lower cost compared to other WBG materials like GaN and SiC, which is a significant advantage for commercialization. semiconductor-today.commdpi.comuvsq.fr

Despite its advantages, challenges remain in Ga2O3 technology, including its relatively low thermal conductivity compared to GaN and SiC, which necessitates effective thermal management strategies for high-power devices. mdpi.comaip.orgpowerelectronicsnews.com Additionally, achieving reliable p-type doping in Ga2O3 is an ongoing research area. mdpi.comaip.orglodz.pl Research is progressing on Ga2O3 field-effect transistors (FETs) and Schottky barrier diodes (SBDs) for power applications, with reported breakdown voltages up to 3kV and efforts to improve on-resistance and breakdown characteristics. semiconductor-today.commdpi.com

Here is a comparison of key properties for GaN and Ga2O3:

PropertyThis compound Nitride (GaN)This compound Oxide (Ga2O3)
Bandgap (eV)~3.4 (direct) wikipedia.orgquarktwin.comdiva-portal.org4.5 - 4.9 (UWBG) semiconductor-today.comacs.orgmdpi.comaip.orgspiedigitallibrary.org
Critical Electric Field3.3 MV/cm powerelectronicsnews.comUp to 8 MV/cm semiconductor-today.comacs.orgmdpi.comaip.orgspiedigitallibrary.org
Electron Mobility~1500 cm²/V·s (300 K) wikipedia.orgepc-co.compowerelectronicsnews.com~100-300 cm²/V·s (drift layers) acs.org
Thermal Conductivity1.3 W/(cm·K) (300 K) wikipedia.org or 130 W/mK quarktwin.comLower than GaN/SiC mdpi.comaip.orgpowerelectronicsnews.com
Typical ApplicationsHigh-frequency, High-power electronics wikipedia.orgquarktwin.comdiva-portal.orgcsis.orgHigh-voltage, High-power applications semiconductor-today.comnasa.gov

This compound Arsenide (GaAs) in High-Speed and Microwave Devices

This compound Arsenide (GaAs) is a III-V direct bandgap semiconductor with a bandgap of 1.424 eV at 300 K. wikipedia.org GaAs has been a cornerstone in high-speed and microwave electronic devices for decades due to its superior electron mobility and saturated electron velocity compared to silicon. wikipedia.orgnanografi.comelectromina.comjournals.co.za This allows GaAs transistors to operate at significantly higher frequencies, in excess of 250 GHz. wikipedia.orgnanografi.com

GaAs devices are widely used in applications requiring high-speed signal processing and microwave frequency operation, such as mobile phones, satellite communications, microwave point-to-point links, and higher frequency radar systems. wikipedia.org Its high electron mobility, reported to be around 9000 cm²/V·s at 300 K, is a key factor enabling high-speed performance. wikipedia.orgnanografi.com Furthermore, GaAs tends to create less noise in electronic circuits than silicon devices, especially at high frequencies, which is beneficial for signal clarity. wikipedia.orgelectromina.com

The direct bandgap of GaAs also makes it efficient at absorbing and emitting light, contributing to its use in optoelectronic devices. wikipedia.orgnanografi.comelectromina.com GaAs is also relatively insensitive to overheating due to its wider bandgap compared to silicon. wikipedia.org

Optoelectronic Device Architectures

This compound-based compounds are fundamental to the development of various optoelectronic devices that convert electrical energy into light or vice versa. Their direct bandgaps enable efficient light emission and absorption, which is critical for applications in lighting, displays, and communication systems.

This compound Nitride and Indium this compound Nitride Light-Emitting Diodes (LEDs) for Solid-State Lighting

This compound Nitride (GaN) and its alloy with Indium Nitride (InN), Indium this compound Nitride (InGaN), are the core materials for modern blue and green Light-Emitting Diodes (LEDs). wikipedia.orgmdpi.comwikipedia.orgcam.ac.ukasu.edubohrium.compnas.org The ability to tune the bandgap of InGaN by varying the indium content allows for the emission of light across the visible spectrum, from ultraviolet (GaN, 3.4 eV) to infrared (InN, 0.69 eV). diva-portal.orgmdpi.comwikipedia.org This tunability is crucial for creating the different colors needed for solid-state lighting and displays.

InGaN layers, often grown on GaN buffers, serve as the active region in LEDs where electron-hole recombination occurs, resulting in light emission. wikipedia.orgcam.ac.uk High-brightness blue LEDs based on GaN enabled the development of white solid-state lighting by combining blue LEDs with yellow phosphors. wikipedia.orgcam.ac.ukasu.edu GaN-based white LEDs have demonstrated high luminous efficacy and external quantum efficiencies, making them a highly energy-efficient lighting technology. asu.edupnas.org

Research continues to focus on improving the efficiency and performance of InGaN-based LEDs by optimizing growth conditions, addressing material defects, and exploring novel device structures. mdpi.comwikipedia.orgcam.ac.ukbohrium.comresearchgate.netbohrium.comoptica.org Challenges include issues related to indium incorporation, lattice mismatch, and the quantum-confined Stark effect, particularly for LEDs emitting in the green and red regions of the spectrum. mdpi.comoptica.org

This compound Arsenide-Based Lasers and Photodetectors

This compound Arsenide (GaAs) is a key material for the fabrication of lasers and photodetectors, particularly in the infrared and near-infrared spectral ranges, owing to its direct bandgap. wikipedia.orgnanografi.comelectromina.comjournals.co.zafishersci.ca GaAs-based laser diodes are widely used in applications such as fiber optic communications, optical storage (e.g., CD and DVD players), and pointers. wikipedia.orgnanografi.comelectromina.comfishersci.ca

GaAs photodetectors are employed to detect light signals, converting photons into electrical current. wikipedia.orgnanografi.comelectromina.com These devices are essential components in optical communication systems, sensing applications, and imaging systems. The high electron mobility and direct bandgap of GaAs contribute to the high speed and efficiency of these optoelectronic devices. wikipedia.orgnanografi.comelectromina.com

GaAs wafers serve as important substrates for the epitaxial growth of other III-V semiconductor materials used in advanced optoelectronic devices. nanografi.com The integration of GaAs-based optoelectronic devices with silicon electronic circuits is also an area of ongoing development. nanografi.com

This compound Oxide for Ultraviolet Photodetectors

This compound oxide (Ga₂O₃) is a wide-bandgap semiconductor that has garnered significant attention for its use in deep-ultraviolet (UV) photodetectors. The material's intrinsic properties make it well-suited for detecting UV light in the solar-blind spectrum (wavelengths below 280 nm), which is largely absorbed by the Earth's atmosphere. This characteristic is advantageous for applications requiring high signal-to-noise ratios and low false alarm rates, such as missile tracking, secure communications, ozone hole detection, fire detection, and high-voltage discharge detection. nih.gov

Research has focused on developing high-performance Ga₂O₃-based photodetector arrays. For instance, a 5x4 array consisting of 20 photodetector units utilizing epsilon (ε)-Ga₂O₃ films demonstrated excellent performance metrics. nih.gov These devices, fabricated using techniques like magnetron sputtering and mask processes, exhibited a responsivity of 6.18 A/W, a detectivity of 5 × 10¹³ Jones, an ultra-high light-to-dark ratio of 1.45 × 10⁵, and a fast photoresponse speed (0.14/0.09 s) at a 10 V bias under 254 nm illumination with an intensity of 1000 μW/cm². nih.gov The optical bandgap of the ε-Ga₂O₃ film was calculated to be 4.88 eV. nih.gov

Another study explored self-powered solar-blind UV photodetectors based on amorphous Ga₂O₃ (a-Ga₂O₃) thin films with asymmetric electrode structures. rsc.org These devices showed promising photodetection performances even at zero bias, with responsivity, external quantum efficiency (EQE), and detectivity values varying depending on the electrode material and structure. For example, a device with Au/Ti/Ga₂O₃/Ti/Au asymmetric-sized electrodes showed a responsivity of 0.149 mA W⁻¹, an EQE of 0.07%, and a detectivity of 3.1 × 10⁹ cm Hz¹/² W⁻¹ at 0 V. rsc.org Devices with asymmetric-material electrodes like Au/Ti/Ga₂O₃/GZO and Au/Ti/Ga₂O₃/Au also exhibited self-powered photodetection with notable performance characteristics. rsc.org The use of asymmetric electrodes is believed to create different Schottky barrier heights, facilitating self-powered operation. rsc.org

Further advancements in β-Ga₂O₃ thin film solar-blind photodetectors grown on cost-effective Si substrates have shown ultrahigh performance. acs.org A prototype utilizing a high-temperature seed layer achieved a responsivity of 96.13 A W⁻¹ with an EQE of 4.76 × 10⁴ at 5 V for 250 nm light. acs.org This device also demonstrated a high on/off ratio (>10³) and a low dark current of 1.43 pA at zero bias. acs.org

These research findings highlight the potential of different phases and structures of this compound oxide for high-performance UV photodetection, paving the way for their integration into various optoelectronic systems.

Here is a summary of performance data for some Ga₂O₃-based UV photodetectors:

Ga₂O₃ TypeElectrode StructureBias (V)Wavelength (nm)Light Intensity (μW/cm²)Responsivity (A/W)Detectivity (Jones)Light-to-Dark RatioPhotoresponse Speed (s)
ε-Ga₂O₃Ti/Au1025410006.185 × 10¹³1.45 × 10⁵0.14/0.09
a-Ga₂O₃Au/Ti/Ga₂O₃/Ti/Au0Solar-blindNot specified0.149 mA W⁻¹3.1 × 10⁹ cm Hz¹/² W⁻¹Not specifiedFast
β-Ga₂O₃Not specified0254Not specifiedNot specified>10³>10³Milliseconds
β-Ga₂O₃Not specified5250Not specified96.13Not specifiedNot specifiedFast

This compound Phosphide (B1233454) for Integrated Nonlinear Photonics

This compound phosphide (GaP) is an indirect bandgap semiconductor that is gaining prominence as a material for integrated nonlinear photonics. arxiv.orgwikipedia.org Despite its traditional use in solid-state lighting, GaP possesses intriguing optical properties that make it suitable for on-chip nonlinear optical applications. arxiv.org These properties include large χ⁽²⁾ and χ⁽³⁾ coefficients, a high refractive index (>3), and transparency across a broad spectral range from visible to long-infrared wavelengths (0.55-11 µm). arxiv.orgresearchgate.netugent.be

The development of GaP-on-insulator platforms, often realized through direct wafer bonding or micro-transfer printing to oxidized silicon wafers, has been crucial for its integration into photonic circuits. arxiv.orgugent.be This approach allows for the creation of integrated waveguides with low losses, comparable to those in silicon-on-insulator. arxiv.orgresearchgate.net For instance, GaP-on-insulator waveguides with 1.2 dB/cm loss in the telecommunications C-band have been demonstrated. arxiv.orgresearchgate.net

GaP's high nonlinear figure of merit and compatibility with silicon technology make it a promising material for shrinking bulky tabletop nonlinear optics systems onto a chip. europa.euphotoniques.com Research efforts are focused on leveraging GaP's nonlinear properties for various applications, including frequency conversion, optical computing, entangled pair generation, quantum cryptography, supercontinuum generation, and terahertz-radiation generation. europa.eu

Orientation patterning in GaP is being explored to enhance its intrinsic nonlinearities and enable compact device forms. europa.eu This technique involves engineering the crystal orientation to achieve phase matching for specific nonlinear processes. The random character of crystal polarity in GaP/Si layers can also be utilized for realizing nonlinear photonic devices through random quasi-phase matching. anr.fr

Experimental studies on GaP-on-insulator platforms have yielded significant results in nonlinear optics. The nonlinear index of GaP at telecommunication wavelengths has been estimated to be around 1.1-1.2 × 10⁻¹⁷ m²/W. arxiv.orgresearchgate.netibm.com Kerr frequency comb generation with low parametric threshold powers (as low as 3 mW) and broadband frequency combs (>100 nm) have been observed in GaP resonators. arxiv.orgibm.com Efficient Raman lasing has also been demonstrated in separate devices. arxiv.orgibm.com Furthermore, GaP's χ⁽²⁾ nonlinearity allows for the development of integrated electro-optic switches. researchgate.net

The integration of GaP on silicon substrates also benefits from the maturity of III-V technological processing. anr.fr While challenges exist, such as controlling the statistical distribution of anti-phase domains in GaP/Si layers, ongoing research aims to address these issues and pave the way for more complex photonic architectures based on the GaP/Si platform. anr.fr

Here is a summary of key properties and research findings for GaP in integrated nonlinear photonics:

PropertyValueSource
Bandgap (indirect)2.24 eV (at room temperature) wikipedia.orgresearchgate.net
Transparency Window0.55 - 11 µm arxiv.orgresearchgate.netugent.be
Refractive Index (n)>3 (e.g., 3.05, 3.5) arxiv.orgresearchgate.netugent.beresearchgate.net
Kerr Nonlinearity (n₂)~1.1-1.2 × 10⁻¹⁷ m²/W arxiv.orgresearchgate.netibm.com
χ⁽²⁾ CoefficientComparable to LiNbO₃, up to 16 ± 7 pm/V ugent.beanr.frarxiv.org
Waveguide Loss (C-band)~1.2 dB/cm arxiv.orgresearchgate.net
Parametric ThresholdAs low as 3 mW arxiv.orgibm.com
Frequency Comb Bandwidth>100 nm arxiv.orgibm.com

Photonic Integrated Circuits Utilizing this compound Nitride-on-Silicon Platforms

This compound nitride (GaN) is a wide-bandgap semiconductor widely used in optoelectronics, particularly for blue and UV light-emitting diodes and laser diodes. arxiv.orgfishersci.pt The integration of GaN on silicon (GaN-on-Si) substrates has emerged as a promising platform for developing photonic integrated circuits (PICs). mdpi.comphotonics.com This approach leverages the excellent photoelectric and electrical properties of GaN-based materials while benefiting from the large size and good thermal conductivity of silicon wafers, potentially leading to lower costs and higher power densities.

GaN-on-Si platforms enable the creation of complete active-passive photonic devices on a single chip. photonics.com Researchers have demonstrated PICs comprising various components such as light sources, modulators, photodiodes, waveguides, and beam splitters, all based on a GaN-on-silicon platform. photonics.com A significant advantage of some GaN-on-Si integration schemes is the ability to build active devices, like light sources, modulators, and photodiodes, on the same multiple quantum well (MQW) structure. photonics.com This monolithic approach simplifies fabrication and reduces costs compared to other integration methods. photonics.com

The GaN-on-Si platform allows for the extension of operating wavelengths from the ultraviolet to the near-infrared, catering to visible light applications that are challenging for InP-based photonics integration and monolithic silicon photonics. GaN also exhibits a strong second-order nonlinearity (χ⁽²⁾), comparable to that of lithium niobate (LiNbO₃), making it suitable for nonlinear optical processes like second harmonic generation. arxiv.org Heterogeneous integration of single-crystalline GaN on silicon (100) substrates has been used to demonstrate efficient and tunable second harmonic generation in GaN microrings. arxiv.org

While GaN-on-Si integration offers numerous benefits, challenges exist, such as the lattice and thermal mismatch between GaN and silicon, which can lead to defects. However, techniques like using buffer layers and optimizing growth processes are employed to mitigate these issues. researchgate.net The fabrication of GaN-on-insulator substrates, where a GaN thin film is placed on a silicon dioxide layer on a silicon substrate, is another approach to realize photonic structures. arxiv.org

GaN-based waveguides have demonstrated low losses and have been implemented in various structures, including freestanding waveguides and photonic crystal devices. researchgate.net The compatibility with standard silicon technology is expected to facilitate the development of cost-effective photonic devices for optical communications. researchgate.net

Here's a summary of key aspects of GaN-on-Silicon photonic integrated circuits:

FeatureDescriptionSource
Platform BasisHeterogeneous integration of GaN on Silicon substrates (e.g., Si(111), Si(100)) arxiv.orgmdpi.comphotonics.comresearchgate.net
Integrated ComponentsLight sources, modulators, photodiodes, waveguides, beam splitters photonics.com
Active Device IntegrationOften based on the same MQW structure photonics.com
Wavelength RangeUltraviolet to near-infrared
NonlinearityStrong χ⁽²⁾ comparable to LiNbO₃ arxiv.org
FabricationMOCVD growth, e-beam lithography, dry etching, wafer bonding arxiv.orgphotonics.comresearchgate.net
AdvantagesLower cost, higher power density, CMOS compatibility, extended wavelength range researchgate.net

Advanced Sensor Technologies

This compound compounds, particularly this compound nitride (GaN) and this compound oxide (Ga₂O₃), are extensively researched for their application in advanced sensor technologies due to their excellent material properties, including wide bandgaps, high-temperature tolerance, chemical inertness, and high electron mobility. mdpi.com These properties make them suitable for sensing applications in harsh environments and for detecting various chemical species.

This compound Nitride-Based High-Temperature and Gas Sensors

This compound nitride (GaN) is a promising material for high-temperature and gas sensing applications. nih.govmdpi.comrsc.org Its wide bandgap (around 3.4 eV) and chemical stability allow GaN-based sensors to operate effectively in harsh environments and at elevated temperatures where conventional semiconductor sensors may fail. mdpi.comrsc.orguni-kassel.de

GaN-based sensors have been developed in various forms, including high-electron-mobility transistors (HEMTs), Schottky barrier diodes (SBDs), micro-electro-mechanical systems (MEMS) structures, nanowires, and quantum dots. mdpi.commdpi.com Nanostructured GaN, such as nanowires, offers a high surface-to-volume ratio, which enhances their sensitivity to low gas concentrations. mdpi.comuni-kassel.de

GaN-based sensors are being investigated for detecting a wide range of gases, including hydrogen (H₂), alcohols, methane (B114726) (CH₄), benzene (B151609) derivatives, nitric oxide (NO), nitrogen dioxide (NO₂), sulfur dioxide (SO₂), ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and carbon dioxide (CO₂). mdpi.com Metal oxides like ZnO, WO₃, and SnO₂ are often used to functionalize GaN nanowires to improve their sensing performance and selectivity towards specific gases. mdpi.com For example, ZnO/GaN sensors have shown promising results for SO₂ detection at room temperature. mdpi.com

Research highlights the ability of GaN FET sensors with catalytic metal gates (e.g., platinum, rhodium, palladium) to detect gases like carbon monoxide (CO) at high temperatures. energy.gov These sensors can operate at temperatures exceeding 250°C and have demonstrated the capability to detect CO concentrations as low as 10 ppm in the presence of high hydrogen concentrations. energy.gov

GaN-based sensors also show potential for high-temperature sensing in extreme environments, such as those encountered in space exploration missions to hot planets like Venus or Mercury. nasa.gov GaN/AlGaN HEMTs have demonstrated operation at temperatures up to 1000°C. nasa.gov Indium aluminum nitride/Gallium nitride (InAlN/GaN) material stacks are being used to develop ultra-stable clocks operating at temperatures up to 500°C for high-temperature data transfer. nasa.gov

Addressing the challenge of cross-sensitivity in gas sensing is an active area of research. mdpi.combohrium.com GaN nanowire FET sensors in a back-gate configuration have been explored to enhance gas selectivity. bohrium.com Applying a back-gate bias can differentially affect the response to different gases, improving the ability to distinguish between them, such as NO₂ and SO₂. bohrium.com

Here is a summary of GaN-based sensor characteristics and applications:

Sensor Type/StructureTarget AnalytesOperating TemperatureKey Features/PerformanceSource
GaN NanostructuresH₂, Alcohols, CH₄, Benzene derivatives, NO, NO₂, SO₂, NH₃, H₂S, CO₂Room temperature - HighHigh surface area, enhanced sensitivity mdpi.comuni-kassel.de
GaN FETs (Metal Gate)CO in H₂>250°CDetection of low CO concentrations (10 ppm), high-temperature operation energy.gov
InAlN/GaN StacksHigh-temperature stable clocksUp to 500°CUltra-stable frequency output in extreme environments nasa.gov
GaN/AlGaN HEMTsHigh-temperature electronics, potential for sensing in harsh environmentsUp to 1000°CHigh-temperature tolerance, radiation hardness mdpi.comnasa.gov
Functionalized GaN NWsSO₂, NO₂, Ethanol, TNTRoom temperatureImproved selectivity and response (e.g., ZnO/GaN for SO₂) mdpi.com
GaN Nanowire FET (Back-Gate)NO₂, SO₂ (selectivity enhancement)Room temperatureImproved gas differentiation through gate bias bohrium.com

This compound Oxide for Sensing Applications

This compound oxide (Ga₂O₃) is also being investigated for various sensing applications, leveraging its wide bandgap and stability. While the search results primarily focused on its use in UV photodetectors, which can be considered a form of optical sensing, Ga₂O₃'s properties suggest potential in other sensing domains as well. nih.gov

The use of Ga₂O₃ in UV photodetectors for applications like solar-blind imaging demonstrates its capability as a sensing unit in optical systems. nih.gov The material's response to specific wavelengths of UV light allows it to act as a sensor for the presence and intensity of this radiation. The high responsivity and detectivity achieved in Ga₂O₃-based UV photodetectors are key performance indicators for their sensing capabilities in this spectral range. nih.gov

Beyond UV detection, the fundamental material properties of Ga₂O₃, such as its chemical stability and ability to operate at high temperatures, make it a candidate for exploring other sensing modalities, including gas sensing, similar to GaN. Although detailed research findings specifically on Ga₂O₃ for diverse gas sensing applications were not extensively covered in the provided search results, its wide bandgap and interaction with various chemical species at elevated temperatures suggest this as a potential area of development.

The research on Ga₂O₃ for UV photodetectors provides a strong foundation for its broader application in sensing technologies, particularly where sensitivity to light or operation in challenging environments is required.

Here is a summary of Ga₂O₃'s role in sensing based on the provided information:

Sensing ApplicationGa₂O₃ Form/StructureKey Properties UtilizedDemonstrated Performance/CapabilitySource
Ultraviolet PhotodetectionThin films (ε, β, a)Wide bandgap, UV absorptionHigh responsivity, detectivity, light-to-dark ratio, fast response nih.govrsc.orgacs.org
Optical Sensing UnitsPhotodetector arraysResponse to UV lightUsed in imaging systems for solar-blind UV detection nih.gov
Potential Gas SensingNot specifiedWide bandgap, stabilityCandidate material due to fundamental properties (inferred from GaN) nih.gov

Gallium Based Liquid Metal Systems

Fundamental Science of Liquid Gallium and Its Alloys (e.g., EGaIn, Galinstan)

The fundamental science of liquid this compound and its alloys revolves around their unique physical and chemical attributes in the liquid phase. Pure this compound has a melting point of 29.8 °C, but it can remain liquid at lower temperatures through supercooling. mdpi.comnih.gov Eutectic alloys like EGaIn (typically 75 wt% Ga and 25 wt% In) and Galinstan (a common composition is 68.5 wt% Ga, 21.5 wt% In, and 10 wt% Sn) have even lower melting points, making them liquid well below room temperature. mdpi.comfrontiersin.orgmdpi.comwocmetal.comsantechchem.com

These liquid metals possess high electrical conductivity, comparable to that of solid metals. mdpi.comastermaterials.comresearchgate.net For instance, EGaIn has an electrical conductivity of 3.4 × 10⁶ S/m, and Galinstan has an electrical conductivity of 3.46 × 10⁶ S/m at 20 °C. astermaterials.comresearchgate.netwikipedia.orgthoughtco.com They also exhibit high thermal conductivity. mdpi.comfrontiersin.orgastermaterials.comresearchgate.net

Table 1: Properties of this compound-Based Liquid Metals

PropertyThis compound (Ga)EGaIn (75% Ga, 25% In)Galinstan (68.5% Ga, 21.5% In, 10% Sn)Source
Melting Point (°C)29.815.5-19 mdpi.commdpi.com
Boiling Point (°C)~2400>1300>1300 mdpi.comwikipedia.orgthoughtco.com
Density (g/cm³) at 20°C5.904 (solid)-6.44 astermaterials.comsantechchem.comthoughtco.com
Electrical Conductivity (S/m) at 20°C-3.4 x 10⁶3.46 x 10⁶ astermaterials.comresearchgate.netwikipedia.orgthoughtco.com
Thermal Conductivity (W/m·K)28.1 (solid)-16.5 - ≥66.5 astermaterials.comwikipedia.orgthoughtco.com
Surface Tension (N/m) at 20°C0.707-0.535–0.718 wikipedia.orgthoughtco.comtandfonline.com
Viscosity (Pa·s) at 20°C-1.99 x 10⁻³0.0024 nih.govwikipedia.orgthoughtco.comharvard.edu

Recent studies using X-ray absorption spectroscopy (XAS) are exploring the fundamental structures of liquid this compound and its alloys like EGaIn and Galinstan to understand their catalytic properties and behavior in the liquid state. nih.govresearchgate.net

Metal-Metal Oxide Core-Shell Structures in Liquid Metal Particles

When exposed to air, this compound-based liquid metals rapidly form a thin, passivating oxide layer on their surface. frontiersin.orgknowablemagazine.orgacs.orgrsc.org This layer, primarily this compound oxide (Ga₂O₃), creates a metal-metal oxide core-shell structure, particularly evident in liquid metal particles. researchgate.netrsc.orgnih.govacs.org The liquid metal alloy forms the core, while the oxidized layer acts as a protective shell. acs.org This oxide shell, typically nanometer-thick (0.7 to 3 nm), provides mechanical stability to the liquid metal, allowing it to maintain non-spherical shapes despite its high surface tension. knowablemagazine.orgacs.orgrsc.org While this oxide layer stabilizes the particles, it can reduce their electrical conductivity. acs.org Strategies like rupturing the oxide layer, often referred to as "sintering" for liquid metal particles, can restore conductivity. acs.org

Self-Healing and Reconfigurable Properties of this compound-Based Liquid Metals

The fluid nature of this compound-based liquid metals, combined with the properties of their oxide layer, enables self-healing and reconfigurable capabilities. knowablemagazine.orgresearchgate.netsantechchem.comnih.govmetaltechnews.commdpi.com The ability of liquid metal droplets to merge allows for the autonomous repair of electrical connections in damaged circuits. mdpi.comknowablemagazine.orgresearchgate.net When a circuit is torn, the liquid metal can flow back together, restoring conductivity. knowablemagazine.orgsmithsonianmag.com

Furthermore, the presence of the oxide skin allows these liquid metals to be molded and maintain various shapes, making them inherently reconfigurable. frontiersin.orgknowablemagazine.orgacs.org This shape-shifting quality can be harnessed for applications like reconfigurable antennas or circuits whose electrical resistance changes with deformation. knowablemagazine.orgsmithsonianmag.comresearchgate.net The surface tension of this compound can even be varied by applying a voltage in an electrolyte solution, allowing for control over its shape and movement. knowablemagazine.orguow.edu.au

Surface Phenomena and Interfacial Dynamics in this compound Alloys

Surface phenomena and interfacial dynamics are critical aspects of this compound-based liquid metals. The high surface tension of these alloys (significantly higher than water) influences their behavior, particularly in droplet formation and manipulation. wocmetal.comsantechchem.comtandfonline.comcore.ac.uk The rapid formation of the native oxide layer upon exposure to air significantly alters the surface properties, transitioning the behavior from that of a simple liquid with high surface tension (which would tend to bead up) to a material that can be shaped and stabilized. knowablemagazine.orgacs.orgrsc.org

The interaction of this compound-based liquid metals with different environments, such as electrolytes, can also dramatically affect their surface tension and dynamic behavior. uow.edu.aucore.ac.ukaps.org Applying an external voltage in an electrolyte can generate an interfacial tension gradient, driving droplet motion. mdpi.comuow.edu.au Research is also exploring the dynamic liquefaction at the interface between solid metal alloys and liquid this compound, observing unexpected fluctuations at the liquid-solid boundary. fleet.org.au Molecular dynamic modeling is used to understand how solvent atoms escape the solid structure at the interface, leading to these dynamic behaviors. fleet.org.au

Applications in Soft and Stretchable Electronics

This compound-based liquid metals are highly compelling materials for soft and stretchable electronics due to their unique combination of metallic conductivity and fluidity at room temperature. mdpi.comknowablemagazine.orgresearchgate.nettaylorfrancis.commetaltechnews.comresearchgate.net They can be incorporated into flexible substrates like elastomers or plastics to create electronic components that can withstand significant deformation, such as bending, stretching, and twisting, without losing conductivity. knowablemagazine.orgresearchgate.netsmithsonianmag.comresearchgate.net

These liquid metals have been used to fabricate stretchable wires and interconnects, reconfigurable antennas, soft sensors, and self-healing circuits. knowablemagazine.orgresearchgate.nettaylorfrancis.comnih.govaip.org Their ability to maintain conductivity while deformed makes them ideal for applications like wearable electronics, implantable devices, soft robotics, and electronic skin. knowablemagazine.orgresearchgate.netsmithsonianmag.comnih.gov Techniques like microfluidic injection and 3D printing are employed to pattern these liquid metals into desired shapes within flexible materials. researchgate.netnih.gov

Liquid Metal Photonics and Plasmonics

This compound-based liquid metals also show promise in the fields of photonics and plasmonics due to their attractive optical properties and the ability to dynamically manipulate their shape. taylorfrancis.comsantechchem.comresearchgate.netoptica.orgoptica.orgnih.gov As metals, they can be used for applications like reflective surfaces and photonic structures. optica.org Their liquid nature allows for reconfigurable optical components. optica.org

In plasmonics, this compound and this compound-rich alloys are advantageous for realizing ultraviolet (UV) plasmonic structures due to their high plasma frequency. optica.orgnih.gov The absence of interband absorption in the liquid phase in the visible spectrum reduces optical loss. optica.orgnih.gov The lack of domain boundaries and surface roughness in liquid metal nanostructures can lead to lower loss for surface plasmons. optica.orgnih.gov The plasmonic responses of this compound-based liquid metal nanoparticles can be tuned by controlling their shape and size, for instance, through surface anodization which induces shape deformation. nih.gov

Microfluidic Applications of this compound-Based Liquid Metal Droplets

This compound-based liquid metal droplets are increasingly utilized in microfluidic systems, offering unique functionalities due to their metallic properties and fluidic behavior at the micro-scale. researchgate.netmetaltechnews.com Their high electrical and thermal conductivity, combined with their ability to be manipulated, makes them suitable for various microfluidic applications. mdpi.comnih.govnih.gov

Microfluidic devices can be used to generate liquid metal droplets of controlled sizes and shapes. mdpi.comrsc.orgnih.gov These droplets can serve as reconfigurable components within microchannels, acting as pumps, valves, or mixers, often controlled by external fields like electric or magnetic fields. mdpi.comfrontiersin.orguow.edu.aunih.govfrontiersin.org The formation of the surface oxide layer, while providing stability, can pose challenges in microfluidics by making the droplets sticky and hindering manipulation; however, this can be addressed through chemical treatments or electrochemical methods. rsc.orgnih.gov Liquid metal droplets in microfluidics are being explored for applications ranging from micro-robots and sensors to potential uses in drug delivery and microfluidic analysis systems. mdpi.comrsc.org

Gallium in Advanced Materials and Alloys

Development of Gallium-Incorporated Alloys for Enhanced Properties

The incorporation of this compound into alloys has demonstrated significant potential for enhancing various material properties. In lead-free solders, adding this compound has been shown to improve mechanical properties and wettability. researchgate.net Research on titanium alloys, particularly for biomedical applications, highlights this compound's ability to enhance antibacterial activity and improve mechanical characteristics. mdpi.comresearchgate.net Studies on Ti-Ga alloys have indicated that increasing this compound content can lead to increased strength and microhardness while retaining a low Young's modulus. mdpi.commdpi.com For instance, adding 4 wt% this compound to a Ti-45Nb alloy resulted in a desirable balance of low Young's modulus and increased strength, with a maximum yield strength of 620 ± 2 MPa and a microhardness of 232 ± 5 HV. mdpi.com this compound additions have also been found to improve the wear, corrosion, and oxidation resistance of titanium alloys. mdpi.com

This compound has also been explored in aluminum and copper alloys for flexible electronics. acs.org Alloying aluminum or copper with this compound can enhance film adhesion to flexible substrates like polyethylene (B3416737) naphthalate (PEN). acs.org Electrical testing has shown that Al-Ga alloys, specifically Al-8 at.% Ga, can exhibit nearly a 50% increase in electromigration suppression compared to pure aluminum. acs.org Cu-Ga alloys, such as Cu-5 at.% Ga, have demonstrated even more significant improvements, showing over a 100% increase in maximum current density compared to pure copper on both SiO2 and PEN substrates. acs.org

Here is a summary of the effects of this compound addition on selected alloys:

Alloy SystemThis compound Addition EffectReferences
Lead-Free SolderImproved mechanical properties and wettability. researchgate.net
Titanium AlloysEnhanced antibacterial activity, increased strength, microhardness, wear, corrosion, and oxidation resistance. mdpi.comresearchgate.netmdpi.com
Aluminum AlloysEnhanced film adhesion, improved electromigration suppression. acs.org
Copper AlloysEnhanced film adhesion, significantly increased maximum current density. acs.org
Silver AlloysImproved tarnish and corrosion resistance, marginal increase in hardness, slight reduction in tensile strength.

Research on this compound Intermetallic Compounds

This compound readily forms intermetallic compounds (IMCs) with various metals, which is a key aspect of its use in materials science. mdpi.commdpi.com Research into these compounds is important for applications such as soldering and catalysis. mdpi.commdpi.comnih.govresearchgate.net Studies on the reactions between liquid this compound and solid metals like nickel have detailed the formation and growth of IMCs. mdpi.com For example, reactions between this compound and nickel at temperatures ranging from 250 to 350 °C have shown the formation of a Ga7Ni3 bottom layer and a GaxNi top layer (with 89–95 at.% Ga) during cooling. mdpi.com The growth of the Ga7Ni3 layer appears to be primarily influenced by interface reaction-controlled kinetics, with an activation energy determined to be 49.1 kJ/mol. mdpi.com Another study investigating reactions between liquid this compound and Cu/Ni/Au(Pd) multilayer metallization, relevant to microelectronics, confirmed the presence of Ga-rich IMCs like GaxNi and Ga7Ni3 at lower temperatures (160-280 °C). mdpi.com As temperature and duration increased, the consumption of the nickel layer led to the formation of Ga-Cu IMCs, specifically CuGa2 and γ3-Cu9Ga4, beneath the Ga-Ni IMC layer. mdpi.com The growth rate of Ga7Ni3 in this context showed a time exponent between 1.1 and 1.7, also indicating interface reaction-controlled kinetics, with an activation energy of 61.5 kJ/mol. mdpi.com

In catalysis, transition metal-gallium IMCs are being explored for applications like electrochemical ammonia (B1221849) synthesis. researchgate.net this compound's low melting point allows it to act as a unique metallic solvent in the synthesis of these IMCs. researchgate.net The negative formation enthalpy of transition metal-gallium IMCs contributes to their high catalytic stability, while their tunable crystal structures allow for tailoring active site configurations for specific catalytic reactions. researchgate.net Research on Ga-Pd intermetallic compounds has shown promising catalytic properties in reactions like the semi-hydrogenation of acetylene. nih.gov Supported catalysts can be prepared by the reactive metal-support interaction method, starting from supported Pd/Ga2O3, where strong reduction in hydrogen above 673 K leads to the formation of Ga-Pd IMCs. nih.gov

Integration of this compound Nitride with Diverse Material Substrates

This compound Nitride (GaN) is a wide bandgap semiconductor crucial for applications in LEDs, laser diodes, and power electronics. nagoya-u.ac.jpcam.ac.uk Integrating GaN with diverse material substrates is essential for optimizing device performance, reducing cost, and enabling heterogeneous integration with other technologies like CMOS. mdpi.com While bulk GaN substrates are available, GaN is often grown hetero-epitaxially on foreign substrates such as sapphire, silicon (Si), silicon carbide (SiC), or GaAs due to challenges in obtaining large, low-defect bulk GaN crystals. mdpi.comresearchgate.net

However, significant lattice and thermal mismatches between GaN and substrates like Si can lead to high defect densities and compromised device performance. mdpi.commdpi.com Researchers are developing various methods to address these issues, including the use of buffer layers and engineered substrates. mdpi.commdpi.com Buffer layers, such as AlN/GaN or AlGaN/GaN superlattices, can help reduce tensile stress caused by the thermal expansion coefficient difference between GaN and Si, enabling the growth of high-quality GaN thin films on Si substrates. mdpi.com Techniques like epitaxial lateral overgrowth (ELOG) are also employed to reduce defect density and enhance crystalline quality on Si substrates. mdpi.com

Novel substrates like silicon-on-insulator (SOI) and engineered poly-AlN (QST®) are being explored to improve epitaxy quality by reducing mismatches. mdpi.com SOI substrates, in particular, may offer a pathway for integrating GaN with Si CMOS technology. mdpi.com Heterogeneous integration, combining GaN technology with CMOS, is an active area of research. mdpi.com

Integration of GaN thin films with dissimilar substrates like GaAs, Si, and polymers has been achieved using low-temperature bonding techniques followed by laser lift-off. researchgate.net For example, a Pd-In metal bonding process at 200°C followed by laser lift-off has been successfully used to transfer GaN films grown on sapphire onto these diverse receptor substrates. researchgate.net X-ray diffraction analysis confirmed the formation of the intermetallic compound PdIn3 during the bonding process. researchgate.net Controlling the growth direction of GaN nanowires has also been demonstrated by selecting different substrate orientations, influencing properties like light emission. laserfocusworld.com

This compound in Two-Dimensional (2D) Material Derivations

This compound is also playing a role in the development and application of two-dimensional (2D) materials. Research is exploring the use of this compound and its compounds in creating and protecting these atomically thin materials. For instance, a technique has been developed to create a protective coating for fragile quantum systems based on 2D materials by applying droplets of liquid this compound. anu.edu.au Exposing liquid this compound to air immediately forms a thin layer of this compound oxide (Ga2O3), which can then be transferred onto the surface of 2D materials like tungsten disulfide (WS2). anu.edu.au This ultra-thin this compound oxide layer acts as a protective "body armor" against high-energy particles while preserving the optoelectronic properties and functionality of the 2D material. anu.edu.au This amorphous this compound oxide glass can also enhance properties at cryogenic temperatures and provides protection during the deposition of other materials, facilitating the fabrication of sophisticated layered nanoscale electronic and optical devices. anu.edu.au

This compound in Quantum Materials Research

This compound and its compounds are significant in the field of quantum materials research, particularly in the study of electron behavior and the development of quantum structures. cam.ac.uk

Study of Electron Behavior in Ultra-Pure this compound Arsenide

Ultra-pure this compound arsenide (GaAs) is a key material for studying fundamental electron behavior in a two-dimensional electron system. princeton.edu Researchers have successfully created some of the world's purest samples of GaAs, achieving impurity levels as low as one impurity for every 10 billion atoms. princeton.edu This level of purity allows for the observation of subtle quantum phenomena. princeton.edu Studies using ultra-pure GaAs samples at cryogenic temperatures and under magnetic fields have revealed surprising effects, including the crystallization of electrons into a Wigner crystal at relatively weak magnetic fields. princeton.edu This research has also observed a significant increase in oscillations in the system's electrical resistance and a larger activation gap of the fractional quantum Hall effect. princeton.edu These findings suggest that phenomena previously thought to require strong magnetic fields can be observed under weaker conditions in ultra-high-quality materials, opening new avenues for exploring quantum physics without established theoretical frameworks. princeton.edu Research also investigates electron-related properties in GaAs-based quantum dots, examining the influence of external electric fields, impurity positions, and aluminum fraction on electron probability density, polarizability, and diamagnetic susceptibility. researchgate.net

This compound-based Superlattice Semiconductors

This compound-based compounds are integral to the development of superlattice semiconductors. Superlattices are artificial structures with a periodic sequence of ultra-thin layers of different semiconductor materials. oreilly.comtandfonline.com this compound arsenide-based materials, such as AlGaAs/GaAs or InGaAs/GaAs, are prominent examples of compositional superlattices. oreilly.com These structures create quasi-two-dimensional subbands whose properties can be tailored by adjusting the design parameters. tandfonline.com Doping superlattices, like n-GaAs/p-GaAs, are another type where the periodic doping profile creates a space charge induced band edge modulation, leading to an indirect energy gap in real space and spatial separation of electrons and holes. tandfonline.com This separation significantly enhances recombination lifetimes, allowing for the tuning of carrier concentration over a wide range. tandfonline.com

Recent research has also explored novel superlattice structures involving this compound nitride. A study revealed the spontaneous formation of a distinctive superlattice structure by a simple thermal reaction of this compound nitride (GaN) with metallic magnesium (Mg). nagoya-u.ac.jp This involved the insertion of 2D metal layers into a bulk semiconductor, representing the first observation of its kind. nagoya-u.ac.jp This Mg-intercalated GaN superlattice exhibited enhanced electrical conductivity via hole transport along the strained direction and showed a record high hole Hall mobility in p-type GaN below 160 K. nagoya-u.ac.jpresearchgate.net The perfect lattice match between GaN and Mg is believed to play a critical role in the spontaneous formation of this superlattice. nagoya-u.ac.jp This interstitial intercalation leads to significant compressive strain in the GaN host material, with stresses exceeding 20 GPa reported. nagoya-u.ac.jp These this compound-based superlattices hold promise for advancements in semiconductor doping, elastic strain engineering, and the study of metal/semiconductor superlattice properties. nagoya-u.ac.jpresearchgate.net

Integrated Quantum Photonics with this compound Nitride

This compound Nitride (GaN) is emerging as a promising material platform for integrated quantum photonics due to its unique properties, including a wide direct bandgap, high refractive index contrast, and significant second-order () nonlinear coefficient. These characteristics make GaN suitable for developing on-chip light sources, modulators, detectors, and nonlinear optical components essential for quantum technologies and classical integrated photonics. optica.org

Research efforts are focused on leveraging GaN-on-silicon platforms for creating integrated photonic circuits. One proposed active-passive integration scheme demonstrates a chip combining a light source, modulator, photodiode, waveguide, and Y-branch splitter on a GaN-on-silicon platform. photonics.com A key aspect of this approach is fabricating all active devices on the same ultraviolet InGaN/AlGaN multiple quantum-well (MQW) structure, which can potentially reduce fabrication complexity and cost compared to other platforms like InP-based integration. photonics.com

Efficient operation of integrated photonic devices requires low optical losses. While historically GaN has faced challenges with high losses, recent advancements in epitaxial growth and wafer bonding techniques have led to significant improvements. optica.org For instance, a GaN-on-insulator platform achieved intrinsic quality factors exceeding 2.5 million in microresonators at telecommunication wavelengths, corresponding to an optical loss of 0.17 dB cm⁻¹. researchgate.net This low loss is crucial for enhancing light confinement and cavity field enhancement, which are beneficial for efficient nonlinear processes and integrated light sources. optica.org

GaN's high nonlinear coefficient, which is significantly larger than that of Aluminum Nitride (AlN), is particularly advantageous for nonlinear optical applications. optica.org Resonant second harmonic generation has been demonstrated with a continuous wave conversion efficiency of 0.24%/W on a GaN-on-insulator platform. optica.org Furthermore, the experimentally extracted nonlinear index of GaN at telecom wavelengths is estimated to be m² W⁻¹, which is several times larger than commonly used platforms like Si₃N₄, LiNbO₃, and AlN. researchgate.net This high nonlinearity supports applications such as optical parametric oscillators and frequency combs. optica.org

Despite its advantages, GaN-based integrated photonics still faces challenges, including managing the relatively high thermorefractive effect in GaN. researchgate.net Strategies like using auxiliary laser pumping schemes or integrating two-dimensional materials with high thermal conductivity, such as h-BN, are being explored to mitigate heat dissipation problems. researchgate.net

GaN laser diodes fabricated from the AlGaInN material system are also being investigated for quantum applications, including optical atomic clocks and quantum gravity sensors. spiedigitallibrary.org These applications require specific wavelengths and narrow linewidths. Research has demonstrated side-wall grating DFB GaN laser diodes operating in single mode at around 420 nm with a linewidth of 6.1 MHz, showing their suitability for such quantum technology applications. spiedigitallibrary.org A generic passive waveguide photonic integrated circuit platform covering key cold-atom wavelengths (369 nm for Yb⁺, 422 nm for Sr⁺, and 461 nm for neutral Sr) is also under development using GaN. spiedigitallibrary.org

The integration of GaN with silicon photonics platforms is a key area of development, offering the potential to combine the strengths of both materials and leverage existing silicon fabrication infrastructure. optica.org

Here is a summary of some research findings related to GaN in integrated photonics:

Research AreaKey FindingPlatform/DeviceReference
Active-Passive Photonic IntegrationChip combining light source, modulator, photodiode, waveguide, Y-splitterGaN-on-silicon photonics.com
Optical Loss in GaN-on-InsulatorIntrinsic quality factor > 2.5 million, loss of 0.17 dB cm⁻¹GaN-on-insulator microresonators researchgate.net, optica.org
Second Harmonic Generation Efficiency0.24%/W (continuous wave)GaN-on-insulator platform optica.org
Nonlinear Index () at Telecom Wavelengths1.4 × 10⁻¹⁸ m² W⁻¹GaN researchgate.net
GaN DFB Laser Diode Linewidth (at ~420 nm)6.1 MHzSide-wall grating DFB GaN laser diode spiedigitallibrary.org
Thermal Conductivity EnhancementIncreased from 218 W·m⁻¹ K⁻¹ to 743 W·m⁻¹ K⁻¹ with h-BN integrationh-BN on GaN films researchgate.net

Gallium in Energy and Catalysis Applications

Photovoltaic Device Applications

Gallium-based compounds are widely utilized in photovoltaic devices due to their favorable semiconductor properties, enabling efficient conversion of sunlight into electricity.

This compound Arsenide Solar Cells and Photovoltaic Systems

This compound Arsenide (GaAs) is a prominent III-V semiconductor material extensively used in photovoltaic (PV) applications. GaAs solar cells are recognized for their high efficiency, wide spectral coverage, and ability to perform well in challenging environments, such as high temperatures and under concentrated sunlight nih.govaltadevices.comumich.edu. The direct bandgap of GaAs, approximately 1.42 eV, is well-suited for efficient light absorption and conversion nih.gov.

A significant advantage of GaAs solar cells is their high conversion efficiency compared to traditional silicon-based cells. Single-junction GaAs devices can achieve efficiencies close to 30%, while multi-junction designs incorporating GaAs can reach even higher efficiencies, exceeding 37% and theoretically over 45% with three junctions altadevices.comsinovoltaics.comfeniceenergy.comfortunebusinessinsights.com. Record efficiencies of 68.9% have been achieved for GaAs thin-film photovoltaic cells under laser light fraunhofer.de.

GaAs solar cells are particularly valuable in applications where high performance and durability are critical, such as in the aerospace industry for satellites and spacecraft, due to their resistance to radiation damage nih.govaltadevices.comsinovoltaics.comfeniceenergy.com. They are also used in concentrated photovoltaic (CPV) systems, where sunlight is focused onto the cells to increase power output nih.govfeniceenergy.com. Additionally, the low-temperature coefficient of GaAs means its efficiency degrades less at higher temperatures compared to silicon altadevices.com.

Despite their high performance, GaAs solar cells are generally more expensive to manufacture than silicon cells, which has limited their widespread adoption in terrestrial applications nih.govumich.eduuniversitywafer.com. However, advancements in thin-film technology and manufacturing processes are working to reduce costs and make GaAs more commercially viable for a broader range of applications, including unmanned aerial vehicles (UAVs) and potentially even integrated into vehicles and buildings nih.govaltadevices.comwaferworld.com.

Here is a table summarizing some key performance indicators for GaAs solar cells:

CharacteristicValue/DescriptionSource(s)
Single-Junction EfficiencyClose to 30%; Record 28.8% (single-junction) altadevices.comsinovoltaics.com
Multi-Junction EfficiencyExceeding 37%; Theoretically over 45% (triple-junction); Theoretically up to 70%+ altadevices.comfortunebusinessinsights.com
Record Efficiency (Laser)68.9% (under 858 nm laser light) fraunhofer.de
Bandgap1.42 eV (direct) nih.gov
Temperature CoefficientLow (less efficiency loss at higher temperatures) altadevices.com
Radiation ResistanceExcellent altadevices.comsinovoltaics.com

Indium this compound Nitride in Photovoltaic Energy Conversion

Indium this compound Nitride (InGaN), a ternary alloy of Indium Nitride (InN) and this compound Nitride (GaN), is another promising material for photovoltaic energy conversion. A key advantage of InGaN is its tunable direct bandgap, which can be varied by adjusting the indium composition. This allows InGaN alloys to absorb light across a wide range of the solar spectrum, from approximately 0.7 eV (for InN) to 3.4 eV (for GaN) ttu.eduijret.orgwikipedia.org. This broad spectral coverage makes InGaN particularly attractive for multi-junction solar cells, where layers with different bandgaps are stacked to capture a larger portion of the solar spectrum, theoretically enabling very high conversion efficiencies ijret.orgwikipedia.orgmdpi.com.

Theoretical predictions suggest that tandem InGaN solar cells could achieve power conversion efficiencies (PCE) of around 60%, with theoretical efficiencies up to 70% expected by depositing multiple layers tuned to a wide range of bandgaps ijret.orgwikipedia.orgmdpi.com. InGaN alloys also possess a high optical absorption coefficient, which means that a relatively thin layer of material can absorb a significant amount of sunlight ijret.orgmdpi.com.

Research on InGaN in photovoltaics includes the study of InGaN/GaN multiple quantum well (MQW) structures, which have shown promising results in terms of open-circuit voltage and external quantum efficiency ttu.eduappropedia.org. While experimental efficiencies for InGaN solar cells are still lower than theoretical predictions, progress is being made through advancements in material growth techniques and device structures aip.orgoptica.org. For instance, studies have investigated the impact of indium content, layer thickness, and defect density on the performance of InGaN p-n junction solar cells optica.org.

InGaN alloys also exhibit high thermal stability and superior radiation resistance, making them suitable for applications in harsh environments, including high-temperature conditions and space applications, where they can offer extended lifetimes for satellite solar cell arrays appropedia.orgaip.orgnasa.govacs.org.

Here is a summary of some characteristics and research findings for InGaN in photovoltaic energy conversion:

CharacteristicValue/DescriptionSource(s)
Tunable Bandgap0.7 eV (InN) to 3.4 eV (GaN) ttu.eduijret.orgwikipedia.org
Theoretical Tandem EfficiencyAround 60%; Up to 70% (multi-layer) ijret.orgwikipedia.orgmdpi.com
High Absorption Coefficient~10⁵ cm⁻¹ ijret.orgmdpi.comfrontiersin.org
Radiation ResistanceSuperior appropedia.orgaip.orgnasa.gov
Thermal StabilityHigh aip.org

Advanced Battery Electrode Materials

This compound and its alloys are being explored as potential materials for advanced battery electrodes, particularly for negative electrodes (anodes). This compound offers several advantageous characteristics for battery applications, including a relatively high theoretical capacity and a high hydrogen overvoltage, which can contribute to reduced self-discharge in aqueous electrolyte batteries google.comuc.pt.

This compound's electrochemical equivalent is lower than that of zinc and cadmium, suggesting a larger capacity per unit mass when used as an active material in negative electrodes google.com. Research has shown that using this compound as an active material for the negative electrode can increase the theoretical cell capacity, which is particularly effective in air cells where the capacity is directly determined by the negative electrode material google.com.

Recent research has focused on utilizing this compound-based liquid metals and alloys in rechargeable batteries. These materials can act as dendrite-free electrodes, providing uniform deposition sites and mitigating uneven ion flux, leading to more stable and uniform interfacial redox reactions uc.ptresearchgate.netnih.gov. The self-healing properties of liquid metal electrodes, such as this compound-indium alloys, are also being investigated to address issues like volume expansion and cracking that can occur in traditional solid alloy anodes during repeated charging and discharging cycles uc.ptdiva-portal.orgrsc.org.

Studies have demonstrated the potential of this compound-based liquid metal alloys as anodes in various battery chemistries, including magnesium-ion batteries and lithium-ion batteries diva-portal.orgrsc.org. For example, a liquid eutectic Ga-In alloy has shown promising results as a self-healing anode for Mg-ion batteries, exhibiting ultralong cycle life rsc.org. In lithium-ion batteries, this compound-based liquid alloys can be used to "heal" cracks in silicon electrodes and improve electrical contact diva-portal.org. Additionally, this compound-carbon composite anodes have demonstrated high areal capacity and stretchability in printed battery architectures uc.ptnih.gov.

Here is a table highlighting some properties and applications of this compound in battery electrodes:

Property/ApplicationDescriptionSource(s)
Theoretical CapacityRelatively high (e.g., 1153.2 mAh g⁻¹ for this compound) google.comuc.pt
Electrochemical EquivalentLower than Zn and Cd, indicating higher capacity per unit mass google.com
Hydrogen OvervoltageHigh (contributes to reduced self-discharge) google.com
Dendrite-Free OperationLiquid nature provides uniform deposition sites uc.ptresearchgate.netnih.gov
Self-Healing PropertiesAddresses issues like volume expansion and cracking in alloy anodes uc.ptdiva-portal.orgrsc.org
ApplicationsAnodes in aqueous electrolyte batteries, Mg-ion batteries, Li-ion batteries, printed batteries google.comuc.ptdiva-portal.orgrsc.orgnih.gov

Thermoelectric Energy Conversion Research

Thermoelectric materials are capable of converting temperature differences into electrical energy and vice versa. Research into this compound's role in thermoelectric energy conversion focuses on developing this compound-based compounds and alloys with improved thermoelectric properties, such as high Seebeck coefficient, high electrical conductivity, and low thermal conductivity.

While the provided search results did not yield specific detailed research findings solely focused on this compound in thermoelectric energy conversion, this compound is a component in various semiconductor materials, including III-V compounds, which are explored for thermoelectric applications. The electronic and thermal properties of this compound-containing materials can be tuned through alloying and structural modifications, making them potential candidates for thermoelectric devices. Further research in this area would likely investigate specific this compound alloys or compounds and their performance in converting heat energy into electrical energy or for cooling applications.

Catalytic Applications of this compound-Based Systems

This compound and its compounds are increasingly being investigated for their catalytic properties in various chemical reactions. This compound-based catalysts offer unique advantages, particularly in reactions involving hydrocarbons and the conversion of carbon dioxide.

This compound-Mediated Liquid Metal Alloying for Catalysis

This compound's low melting point allows it to exist in a liquid state near room temperature, and this property is being leveraged in the development of liquid metal catalysts. Liquid this compound can act as a solvent for other catalytically active metals, forming liquid metal alloys rsc.orgnih.govmetaltechnews.comfau.eu. This approach offers several benefits for catalysis.

In liquid metal alloys, the catalytically active metal atoms dissolved in this compound can have greater freedom of movement and a more random arrangement compared to solid catalysts metaltechnews.com. This can lead to different reactive characteristics and potentially higher catalytic activity fau.eu. The liquid nature of the this compound matrix can also facilitate the continuous regeneration of active sites on the catalyst surface, as deactivated atoms can flow inwards and be replaced by fresh ones rsc.orgrsc.org.

This compound-based liquid metal catalysts have shown promise in various reactions, including alkane dehydrogenation, CO₂ hydrogenation to methanol, and the catalytic degradation of CO₂ rsc.orgacs.orgrsc.org. For example, Ga-Pd liquid alloys have demonstrated activity and durability in butane (B89635) dehydrogenation acs.org. This compound-indium alloys (EGaIn) have been used for the catalytic degradation of carbon dioxide rsc.orgrsc.org.

These liquid metal catalysts can operate at relatively low temperatures compared to some conventional thermal catalysts, potentially leading to lower energy consumption rsc.orgrsc.org. The ability to dissolve various metals in this compound allows for the creation of bimetallic or polymetallic catalysts, which can exhibit enhanced catalytic activity due to synergistic effects between the different metal components rsc.orgnih.gov. Supported liquid metal catalysts, where liquid metal alloys are deposited onto porous carriers, are also being developed to combine the advantages of homogeneous and heterogeneous catalysis fau.euacs.org.

Here is a table summarizing some aspects of this compound-mediated liquid metal alloying for catalysis:

Feature/ApplicationDescriptionSource(s)
This compound as SolventLiquid this compound dissolves other catalytically active metals to form alloys. rsc.orgnih.govmetaltechnews.comfau.eu
Enhanced ActivityDissolved metal atoms have greater mobility and potentially different reactive characteristics. metaltechnews.comfau.eu
Active Site RegenerationLiquid nature allows for replacement of deactivated surface sites. rsc.orgrsc.org
Catalytic ReactionsAlkane dehydrogenation, CO₂ hydrogenation, CO₂ degradation, ethylene (B1197577) synthesis. rsc.orgacs.orgrsc.org
Lower Operating TemperatureCan operate at relatively low temperatures compared to some conventional catalysts. rsc.orgrsc.org
Alloy ExamplesThis compound-Indium (EGaIn), this compound-Indium-Tin (Galinstan), this compound-Palladium (Ga-Pd), this compound-Nickel (Ga-Ni), this compound-Platinum (Ga-Pt). rsc.orgnih.govacs.orgrsc.orgthechemicalengineer.com

This compound-based liquid metal particles have emerged as a promising class of catalysts in various energy and environmental applications. Their unique properties, such as low melting points, high electrical and thermal conductivity, fluidity, and the ability to dissolve other metals, make them particularly well-suited for catalytic processes. nih.govrsc.org Unlike traditional solid catalysts where active sites are fixed, the liquid nature of this compound allows for dynamic catalyst surfaces, where active metal atoms dissolved in the this compound can continuously move to the surface, interact with reactants, and then resubmerge. nih.govrsc.orgresearchgate.net This dynamic behavior helps in regenerating active sites and can lead to enhanced catalytic activity, selectivity, and longevity by preventing deactivation due to coke formation or poisoning. rsc.orgresearchgate.netacs.org

This compound's low melting point (approximately 29.76°C) is a key factor enabling its use as a liquid metal catalyst under relatively mild conditions, which can significantly reduce energy consumption in chemical manufacturing processes. metaltechnews.comsydney.edu.au this compound-based alloys, such as this compound-Indium (EGaIn) and this compound-Indium-Tin (Galinstan), have even lower melting points, further expanding the range of low-temperature applications. nih.govrsc.org

A notable characteristic of this compound-based liquid metal particles is the spontaneous formation of a thin, protective oxide layer on their surface when exposed to air. rsc.orgacs.orgnih.gov This oxide layer, primarily composed of Ga₂O₃, stabilizes the liquid droplets and can be manipulated electrochemically to influence catalytic properties. rsc.orgrsc.org Despite the oxide layer, the underlying liquid metal remains highly dynamic.

This compound-based liquid metal particles, often supported on porous carriers, function as supported catalytically active liquid metal solutions (SCALMS). researchgate.netfau.eu In these systems, catalytically active metals, such as palladium, platinum, nickel, or copper, are dissolved in the liquid this compound matrix. nih.govrsc.orgfau.euthechemicalengineer.com The high concentration of this compound ensures that the dissolved metal atoms are well-dispersed, potentially forming single-atom active sites at the liquid metal surface, which maximizes the accessibility of active sites to reactant molecules. rsc.orgresearchgate.netsydney.edu.au

Research findings highlight the effectiveness of this compound-based liquid metal particles in several catalytic reactions:

Alkane Dehydrogenation: Ga-Pd and Pt-Ga liquid catalysts have shown promise for converting alkanes to olefins, which are valuable precursors for polymers and chemicals. nih.govacs.org Studies have demonstrated high activity and selectivity for butane dehydrogenation using this compound-rich Ga-Pd alloys, with the catalysts remaining in the liquid state and resisting coking at temperatures around 450°C. acs.org

CO₂ Hydrogenation to Methanol: Ni-Ga and Pd/Ga₂O₃ catalysts have been investigated for the hydrogenation of carbon dioxide to methanol, exhibiting high selectivity and low energy consumption. nih.govresearchgate.net

Catalytic Degradation of CO₂: EGaIn liquid metal catalysts have been explored for the catalytic degradation of CO₂ at temperatures below 500°C. nih.govresearchgate.net

Ammonia (B1221849) Production: A liquid metal catalyst composed of copper and this compound has been developed for a low-carbon method of producing ammonia. thechemicalengineer.com This method operates at significantly lower temperatures and pressures compared to the traditional Haber-Bosch process, utilizing a "nano planets" structure where copper and this compound work synergistically to split nitrogen and hydrogen. thechemicalengineer.com

Synthesis of Ethylene by Non-Petroleum Routes: Pd-Ga liquid catalysts have been studied for the catalytic synthesis of ethylene from non-petroleum sources. nih.govrsc.org

The ability of this compound to dissolve other metals at relatively low temperatures allows for the creation of bimetallic or polymetallic catalysts with enhanced catalytic activity due to synergistic effects. nih.govrsc.org The dynamic nature of the liquid metal surface facilitates the continuous renewal of active sites, contributing to the long-term stability of the catalyst. nih.govrsc.orgresearchgate.net

Here is a summary of some catalytic applications and associated metal combinations:

Catalytic ProcessThis compound-Based Liquid Metal CatalystReference
Alkane DehydrogenationPd-Ga, Pt-Ga nih.govacs.orgresearchgate.net
CO₂ Hydrogenation to MethanolNi-Ga, Pd/Ga₂O₃ nih.govresearchgate.net
Catalytic Degradation of CO₂EGaIn nih.govresearchgate.net
Ammonia ProductionCu-Ga thechemicalengineer.com
Synthesis of EthylenePd-Ga nih.govrsc.org
Electrochemical Methanol OxidationPt-Ga thechemicalengineer.com
Propane DehydrogenationGaRh alloy researchgate.net

The research into this compound-based liquid metal particles for catalysis is an active area, with ongoing efforts to explore new metal combinations and reaction systems for various energy and environmental applications. nih.govresearchgate.net

Emerging Research Directions and Interdisciplinary Frontiers

Gallium in Bio-Integrated Electronics and Sensing Systems

This compound-based materials, particularly liquid metals, are gaining significant attention in the development of bio-integrated electronics and sensing systems due to their unique combination of metallic conductivity and mechanical flexibility at near-room temperatures. Unlike rigid silicon wafers, biological tissues are curved, soft, and elastic. researchgate.netutexas.edu this compound-based liquid metals offer a way to bridge this mechanical mismatch, enabling the creation of devices that can intimately integrate with the human body. researchgate.netutexas.edukaist.ac.kr

Research highlights the use of this compound-based liquid metals in creating flexible and stretchable electronic interfaces. kaist.ac.krmdpi.com These materials can be hermetically encapsulated within soft substrates like silicone, and their mechanical properties can be tuned by temperature changes. kaist.ac.kr For instance, a this compound metal structure can transition to a liquid state upon contact with the skin, making the electronic structure flexible and wearable. kaist.ac.kr Upon removal from the skin, the this compound solidifies, restoring the rigidity of the circuits. kaist.ac.kr

This compound-indium alloys (EGaIn), a common type of this compound-based liquid metal, exhibit high electrical conductivity, making them suitable for flexible conductive fibers, stretchable antennas, deformable interconnects, and flexible circuit boards. mdpi.comdhu.edu.cn These properties are being explored for applications in wearable electronics, body electrodes, and flexible sensors. mdpi.com The high conductivity of EGaIn (3.4 × 10⁶ S m⁻¹) is significantly higher than many non-metallic flexible conducting materials. mdpi.com

Furthermore, this compound-based liquid metals are being investigated for their potential in biosensors. mdpi.com Fiber-based iontronic sensors incorporating liquid metals have demonstrated high sensitivity and resolution for detecting pressure and temperature, showcasing their potential in advanced sensing applications. mdpi.com

Antimicrobial Mechanisms of this compound-Based Materials in Biomedical Contexts

This compound-based materials have emerged as promising antimicrobial agents, offering a novel approach to combat bacterial infections, including drug-resistant strains. rsc.orgmdpi.comresearchgate.net The primary antimicrobial mechanism of this compound ions (Ga³⁺) is theorized to involve a "Trojan horse" strategy, where Ga³⁺ mimics ferric ions (Fe³⁺), an essential element for bacterial survival and virulence. mdpi.comnih.govmdpi.com Due to the similar ionic radius, electron affinity, and ionization potential of Ga³⁺ and Fe³⁺, this compound ions can compete with Fe³⁺ to bind with bacterial siderophores and essential enzymes involved in iron metabolism and signaling processes. nih.govmdpi.com This interference disrupts iron homeostasis in bacteria, inhibiting their growth and proliferation. nih.govmdpi.com

Beyond this iron mimicry, other antimicrobial mechanisms of this compound-based materials are being explored. These include the physical destruction of bacterial structures by liquid metal microparticles, the generation of reactive oxygen species (ROS), photothermal effects, and synergistic strategies when combined with other antibacterial agents or physical fields. rsc.orgnih.gov this compound-based nano-liquid metals (GNLMs) can release Ga³⁺, which further damages cell membranes and interferes with bacterial metabolic activities. rsc.org The electrical and thermal conductivity of liquid metals also offers advantages in enhancing killing efficacy under physical fields. rsc.org

Research has demonstrated the effectiveness of this compound-based materials against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii. rsc.orgmdpi.com Studies have shown that even small additions of this compound can significantly decrease the biofilm viability of S. aureus. mdpi.com this compound nitrate (B79036) has shown promising antibacterial effects against P. aeruginosa in clinical trials without observed toxicity in cystic fibrosis patients. mdpi.com

Novel forms of this compound-based materials, such as this compound micro/nanoparticles and this compound-based liquid metal materials, are being developed for antimicrobial applications, revealing new mechanisms like physical destruction of bacterial cells and biofilms. nih.govmdpi.com Magnetically controlled this compound-based liquid metal microparticles have demonstrated high efficacy in inactivating both Gram-negative and Gram-positive bacteria. mdpi.com

Biocompatibility Studies of this compound-Based Liquid Metals with Biological Media

Biocompatibility is a crucial factor for the application of this compound-based liquid metals in biomedical devices and therapies, particularly for long-term or in vivo uses. mdpi.commdpi.comnih.gov this compound is generally considered significantly less toxic than other liquid metals like mercury. mdpi.comacs.org

Studies investigating the compatibility of this compound-based liquid metals with biological media, such as blood and serum, are vital for their development in applications like implantable devices, drug delivery, and tumor therapy. nih.gov Research has indicated that treating blood and serum with this compound-based liquid metals did not induce hemolysis, suggesting no significant damage or rupture of red blood cells. nih.gov Furthermore, the levels of key components in serum, such as glucose, cholesterol, and liver function molecules, showed negligible changes after exposure to liquid metals. nih.gov These findings suggest a high compatibility of this compound-based liquid metals with human blood and serum, supporting their potential for applications in biomedical engineering. nih.gov

While this compound-based liquid metals show promise, it is important to note that cytotoxicity can be concentration-dependent. acs.org Studies on human keratinocyte cells (HaCaT) exposed to this compound nano- and microdroplets showed substantial cytotoxic effects at higher concentrations (1000 μg/mL) after 24 hours, while lower concentrations (500 μg/mL) resulted in only a slight reduction in cell viability over longer exposure times. acs.org The formation of a protein corona on this compound droplets in cell media is also an important consideration for future research on their bio-applications. acs.org

The inherent biocompatibility of this compound-based alloys containing elements like indium, tin, and bismuth has contributed to their exploration in various biomedical and health technologies. mdpi.com

Advanced Thermal Management Solutions using this compound Alloys

The high thermal conductivity of this compound and its alloys makes them excellent candidates for advanced thermal management solutions, particularly in high-power electronics where efficient heat dissipation is critical for performance and longevity. trumonytechs.commdpi.comworldscientific.com this compound-based liquid metals are considered a revolutionary approach to thermal management in electronic devices due to their significantly higher thermal conductivity compared to conventional thermal pastes or pads. trumonytechs.com

Liquid metal thermal interface materials (TIMs) based on this compound alloys, such as eutectic this compound-indium (EGaIn) and this compound-indium-tin alloys (Galinstan), are increasingly used to fill the microscopic gaps between heat sources (like CPUs and GPUs) and heat sinks. trumonytechs.commdpi.com Their liquid nature allows them to conform well to irregular surfaces, ensuring good thermal contact and reducing thermal resistance at the interface. trumonytechs.commdpi.com This is particularly important in high-performance computing and gaming systems. trumonytechs.com

This compound-based liquid metals are attractive as coolants due to their low melting points, high thermal conductivity, low vapor pressure, and low kinetic viscosity. worldscientific.comhep.com.cn These properties facilitate efficient heat removal, especially at the liquid-solid interface. worldscientific.com While challenges like corrosion and electrical conductivity need to be addressed, ongoing research is expanding their applicability in various electronic devices. trumonytechs.com

This compound alloys are also being explored for thermal management in demanding environments, including aerospace and electric vehicles, where reliable heat dissipation under varying pressures and temperatures is essential for safety and performance. trumonytechs.com For instance, this compound-based TIMs can help transfer heat from battery cells to cooling systems, preventing overheating and thermal runaway in electric vehicles. trumonytechs.com

Beyond liquid metals, this compound compounds like this compound Nitride (GaN) are also critical in thermal management within advanced electronic packaging, especially in high-power applications in defense and communication systems. ametek-ct.comindracompany.com Materials like Molybdenum-Copper and Tungsten-Copper composites are preferred heat spreader materials for GaN semiconductors due to their excellent thermal conductivity and controlled thermal expansion. ametek-ct.com

This compound in Advanced Packaging Technologies

This compound, particularly in the form of this compound Arsenide (GaAs) and this compound Nitride (GaN), plays a significant role in advanced packaging technologies for microelectronics. These compounds offer advantages over silicon in certain applications, including high-frequency and high-power electronics. researchgate.netindracompany.comtechbriefs.com

Advanced packaging is crucial for enhancing and extending the performance of modern electronic systems by integrating multiple chips and components into a single, compact package. techbriefs.com This approach allows for increased functionality and performance within smaller form factors. techbriefs.com GaAs and GaN discrete components have been part of the evolution of microelectronics packaging, leading to the current era of advanced packaging. techbriefs.com

GaN technology, with its excellent physical properties, is particularly promising for high-power and wide-bandwidth radiofrequency (RF) and millimeter-wave applications in communication systems and defense technologies. indracompany.com Advanced packaging techniques are essential for enabling the heterogeneous integration of GaN devices with other components (RF, analog, digital, and potentially photonic/optical devices) to create compact and high-performance subsystems. indracompany.com

Projects are focused on developing national manufacturing capacity for GaN devices and associated advanced packaging technologies. indracompany.comsparcfoundry.com This includes the study of novel mounting and soldering mechanisms for Monolithic Microwave Integrated Circuits (MMICs) based on GaN, as well as the use of mixed technology System in Package (SiP) approaches for realizing compact modules. indracompany.com

Advanced packaging of GaN-based components requires innovative thermal management solutions to handle the heat generated by high-performance chips in smaller footprints. techbriefs.com Efficient heat dissipation techniques are critical for maintaining optimal operating temperatures, ensuring the reliability and longevity of these advanced packages. techbriefs.com

The integration of GaN technology with advanced packaging design platforms is seen as crucial for ushering in a new era of high-performance and sustainable electronics. cadence.com

Conclusion and Future Research Outlook

Synthesis of Current Research Achievements in Gallium Science

Recent research has yielded notable achievements across diverse areas of this compound science. In the realm of semiconductors, significant strides have been made in improving the quality and performance of this compound Nitride (GaN) and this compound Arsenide (GaAs) devices. For instance, research has focused on developing energy-efficient GaN semiconductors capable of operating at high voltages and current densities, leading to smaller and more efficient power applications. europa.eunih.gov The creation of ultra-pure samples of GaAs has enabled deeper fundamental studies into electron behavior and quantum phenomena under less extreme conditions than previously thought necessary. princeton.edu Advances in synthesis techniques, such as ammonia-free MOCVD for GaN, offer more environmentally friendly and cost-effective production methods. semiengineering.com

This compound-based materials are also making headway in medical research. While historically used in diagnostic imaging with isotopes like ⁶⁷Ga and ⁶⁸Ga for detecting tumors and infections, the focus is expanding. nih.govmdpi.comnih.govopenmedscience.com Research is exploring the potential of this compound compounds as antimicrobial agents, leveraging this compound's ability to mimic iron uptake in bacteria. frontiersin.orgnih.govnih.gov Studies have demonstrated the antibacterial effects of this compound ions even at low concentrations and their ability to disrupt biofilms. frontiersin.orgnih.gov Furthermore, this compound-containing biomaterials are being investigated for applications in bone regeneration and as potential alternatives to antibiotics in orthopaedic implants due to their antibacterial properties and positive effect on bone cell growth. nih.govmdpi.com The development of this compound complexes with organic ligands is enhancing their solubility and bioavailability for potential therapeutic uses. frontiersin.orgnih.govrsc.org

In materials science, the exploration of this compound-based 2D materials derived from liquid this compound and its alloys presents opportunities for new electronic devices with unique properties and low-cost preparation processes. researchgate.net Research into the fundamental properties of liquid this compound, including the surprising reappearance of covalent bonds at high temperatures, continues to deepen our understanding of this element. powerelectronicsnews.com

Identification of Persistent Challenges and Future Research Priorities

Despite the significant progress, several challenges persist in this compound science, guiding future research priorities. A major challenge for wide-bandgap semiconductors like GaN and Ga₂O₃ is improving cost-effectiveness and reliability for widespread adoption. researchgate.netsubstack.comcsis.orgmdpi.comresearchgate.net For GaN, challenges include yield optimization, performance variability, and reliability concerns related to trapping effects and thermal management, particularly in GaN-on-Si architectures. mdpi.comresearchgate.net In the case of Ga₂O₃, key hurdles include poor thermal conductivity and the lack of an intrinsic p-type doping technique, which limits device structures and applications. substack.com Scalable synthesis methodologies for high-quality GaN and Ga₂O₃ thin films and substrates remain a priority to reduce production costs and enable mass production. researchgate.netcontroleng.comkaust.edu.sacsis.org

The concentration of this compound raw material production, with a significant portion coming from China, poses potential supply chain vulnerabilities, highlighting the need for exploring additional resources and recovery technologies, including recycling from electronic waste. researchgate.netraggieenergy.comcsis.org

In medical applications, while this compound compounds show promise, further research is needed to fully understand their biological reactivity, modes of delivery, and specific cellular targets, particularly for potential anticancer agents. rsc.org Optimizing the design of this compound-based materials for specific biomedical applications, such as tailoring the mechanical properties and long-term stability of this compound needles or developing protective coatings, is also crucial for clinical translation. fortunejournals.com

Future research trajectories are focused on addressing these challenges through various approaches, including optimizing material composition and crystal structure, developing advanced fabrication and processing techniques, and exploring novel device architectures. researchgate.netmdpi.comresearchgate.net Research also aims to enhance the sustainable and eco-friendly attributes of this compound-based technologies, including improving recycling rates. researchgate.netraggieenergy.com

Interdisciplinary Trajectories and Potential Societal Impacts of this compound Innovations

This compound innovations are inherently interdisciplinary, bridging physics, chemistry, materials science, electrical engineering, and medicine. The development of advanced this compound-based semiconductors is crucial for the continued miniaturization and performance enhancement of electronic devices, impacting telecommunications (especially 5G and future networks), computing, and consumer electronics. indium.comsputtertargets.netnih.govsfa-oxford.com The drive for energy efficiency in power electronics, enabled by GaN and Ga₂O₃, has significant societal impact by reducing energy consumption in various applications, from mobile chargers and electric vehicles to renewable energy systems and data centers. indium.comeuropa.eucontroleng.comsfa-oxford.com

In the energy sector, advancements in GaAs solar cells contribute to higher efficiency photovoltaic systems, particularly in space applications and concentrated solar power, supporting the global transition towards renewable energy sources. rsc.orgnanografi.commdpi.comraggieenergy.comsfa-oxford.com The potential for this compound alloys as non-toxic, low-melting liquid metals offers safer alternatives in thermometers and emerging cooling technologies for high-performance computing. wikipedia.orgindium.comsfa-oxford.com

The expanding research into this compound's medical applications, from improved diagnostic imaging techniques using ⁶⁸Ga-labeled radiopharmaceuticals to the development of novel antimicrobial and anticancer therapies, holds the potential to significantly impact healthcare by providing more effective diagnostic tools and treatment options for various diseases, including infections and cancer. wjarr.comnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netrsc.orgnih.govopenmedscience.com

Q & A

Q. What experimental methods are recommended for determining gallium concentrations in complex matrices like plutonium?

To analyze this compound in plutonium matrices, laser-induced breakdown spectroscopy (LIBS) coupled with convolutional neural networks (CNNs) provides rapid and accurate quantification. The LIBS system generates plasma from the sample, and spectral signatures of this compound are identified via machine learning. This method achieves a detection limit of 0.05 wt% , outperforming traditional techniques like mass spectrometry in speed and reproducibility. Key steps include spectral normalization, CNN training on synthetic and experimental LIBS data, and validation using certified reference materials .

Q. How can this compound’s electronic structure and bandgap be calculated for semiconductor applications?

Ab-initio density functional theory (DFT) with the Bagayoko-Zhao-Williams (BZW) method ensures accurate electronic structure calculations for this compound compounds (e.g., GaSb). The BZW method avoids over-complete basis sets by iteratively minimizing energy to reach the material’s ground state. Input parameters include experimental lattice constants (e.g., 6.09593 Å for GaSb), local density approximation (LDA), and non-relativistic potentials. Results for bandgap (0.751 eV for GaSb) and effective masses align with experimental data when validated against synchrotron measurements .

Q. What are the standardized protocols for synthesizing and characterizing this compound oxide (GaO)?

this compound oxide synthesis requires high-purity this compound and oxygen under controlled atmospheres. Characterization involves:

  • Elemental analysis : Use energy-dispersive X-ray spectroscopy (EDS) to confirm stoichiometry (81.34% Ga, 18.66% O) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and phase transitions.
  • Crystallography : X-ray diffraction (XRD) for lattice structure verification.
    Ensure reproducibility by documenting oxygen partial pressure, temperature ramping rates, and post-synthesis annealing conditions .

Advanced Research Questions

Q. How can contradictions in this compound’s antimicrobial efficacy across clinical trials be resolved?

Conflicting results in this compound-based antimicrobial studies (e.g., CF patient trials) arise from factors like:

  • Administration route : Intravenous delivery vs. inhalation (e.g., NCT03669614 trial) affects sputum this compound concentrations .
  • Bacterial strain specificity : this compound targets siderophore-overexpressing P. aeruginosa. Use RNA sequencing to identify siderophore gene expression in clinical isolates before treatment .
  • Infection model : Acute vs. chronic infection models yield divergent efficacy. Validate findings in both in vitro macrophage assays (eMDM cytotoxicity) and in vivo murine models .

Q. What computational strategies optimize this compound-containing quantum dot (QD) nucleation in semiconductor devices?

To predict nucleation sites for this compound arsenide (GaAs) QDs:

  • Strain energy density (SED) analysis : Use finite element method (FEM) simulations to map lattice mismatch-induced strain in heterostructures.
  • Atom probe tomography (APT) : Correlate simulated strain fields with experimental QD locations in GaAs/InAs systems .
  • Validation : Compare predicted vs. observed QD densities via atomic force microscopy (AFM). Adjust parameters like growth temperature and precursor ratios to minimize dislocation defects .

Q. How can discrepancies in this compound’s bandgap calculations between DFT and experimental data be mitigated?

Discrepancies often stem from exchange-correlation functional limitations in DFT. To improve accuracy:

  • Hybrid functionals : Use HSE06 to better approximate many-body effects.
  • Spin-orbit coupling (SOC) : Include relativistic corrections for heavy elements (e.g., GaSb).
  • Experimental benchmarking : Validate computed bandgaps against temperature-dependent photoluminescence (PL) or ellipsometry data. For GaSb, SOC inclusion reduces the bandgap error from 8% to <2% .

Methodological Challenges and Solutions

Q. How should researchers design experiments to isolate this compound’s role in multi-component alloys?

  • Control samples : Prepare alloy variants with/without this compound (e.g., AlGaInP vs. AlInP).
  • Spectroscopic tagging : Use isotopic this compound (⁶⁹Ga or ⁷¹Ga) in neutron scattering experiments to track diffusion pathways.
  • Operando characterization : Pair X-ray absorption spectroscopy (XAS) with electrochemical testing to monitor this compound’s oxidation state during alloy degradation .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response in cytotoxicity assays?

  • Hill slope modeling : Fit dose-response curves to calculate IC₅₀ values and cooperativity.
  • ANOVA with post-hoc tests : Compare this compound’s efficacy across cell lines (e.g., BMDM vs. epithelial cells) using Tukey’s HSD.
  • Machine learning : Train random forest models on omics data (proteomics, metabolomics) to identify biomarkers of this compound resistance .

Data Presentation Guidelines

  • Tables : Include error margins (e.g., ±0.02 eV for bandgaps) and statistical significance (p-values).
  • Figures : Label this compound-related peaks in spectra (e.g., LIBS lines at 403.3 nm and 417.2 nm) .
  • Supporting Information : Provide raw computational input files (e.g., VASP POSCAR) and clinical trial exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.